Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride chemical structure properties
Format: Technical Monograph
Audience: Medicinal Chemists, Process Scientists, and Structural Biologists
Executive Summary: The "Gem-Functionalized" Advantage
In the modern landscape of Fragment-Based Drug Discovery (FBDD), the escape from "flatland" (planar aromatic scaffolds) is a critical mandate. 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride (CAS: 2825005-21-6) represents a high-value,
-rich heterocyclic scaffold. Its defining structural feature—a quaternary carbon at position 6 bearing both a hydroxyl and a hydroxymethyl group—confers unique physicochemical properties:
3D-Vectorization: The gem-disubstitution forces the 7-membered ring into a distinct twist-chair conformation, allowing precise spatial orientation of substituents.
Solubility Enhancement: The dual hydroxyl motifs significantly lower logP (calculated ~ -1.0 to -1.5), improving the aqueous solubility of lipophilic payloads.
Orthogonal Reactivity: The distinction between the tertiary alcohol (ring C6) and the primary alcohol (hydroxymethyl) allows for selective functionalization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Analysis: The Thorpe-Ingold Effect in 7-Membered Rings
The 1,4-oxazepane ring is inherently flexible, often existing in equilibrium between chair-like and twist-boat conformers. However, the introduction of the gem-dialkyl-like substitution at C6 (the hydroxy and hydroxymethyl groups) restricts this conformational mobility due to the Thorpe-Ingold effect (angle compression).
Conformational Lock: The bulky substituents at C6 prefer pseudo-equatorial positions to minimize transannular strain. This "locking" effect is crucial for drug design, as it reduces the entropic penalty upon binding to a protein target.
Vector Geometry: The primary alcohol extends away from the ring core, serving as an ideal "exit vector" for PROTAC linkers or solvent-exposed interactions.
Synthetic Pathways & Experimental Protocols
The synthesis of this quaternary scaffold requires constructing the 7-membered ring while establishing the C6 stereocenter. The most robust route leverages the 1,4-oxazepan-6-one intermediate, followed by olefination and oxidation.
Core Synthetic Logic (Graphviz Diagram)
Caption: Figure 1. Convergent synthesis via exocyclic alkene oxidation, ensuring precise installation of the gem-diol motif.
Detailed Experimental Protocol (Route A: From Ketone)
Procedure: Suspend the phosphonium salt in anhydrous THF at 0°C. Add KOtBu portion-wise to generate the ylide (bright yellow). Stir for 30 min. Add the ketone dropwise. Warm to RT and stir for 4 hours.
Workup: Quench with saturated
. Extract with . The exocyclic alkene product is purified via silica chromatography (Hex/EtOAc).
Mechanism: The osmium tetroxide coordinates to the exocyclic double bond, forming a cyclic osmate ester. Hydrolysis yields the cis-diol (relative to the new chiral center, though the molecule is achiral if N-unsubstituted, or racemic).
Procedure: Dissolve alkene in Acetone/Water (4:1). Add NMO, then
catalyst. Stir overnight at RT (reaction turns dark).
Quench: Add solid
(sodium thiosulfate) to reduce residual osmium (mixture turns black to light yellow). Filter through Celite.
Purification: The resulting diol is polar; purify using DCM/MeOH (95:5).
Step 3: Salt Formation
Dissolve the N-Boc intermediate in 1,4-dioxane.
Add 4M HCl in dioxane (excess) at 0°C.
Precipitate forms immediately. Filter and wash with cold ether to obtain 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride .
Reactivity & Applications
Selective Functionalization
The molecule possesses three nucleophilic sites with distinct steric and electronic environments:
Secondary Amine (N4): Most nucleophilic. Readily participates in
, reductive amination, or amide coupling.
Primary Alcohol (-CH2OH): Unhindered. Can be selectively tosylated, oxidized to the carboxylic acid, or alkylated.
Tertiary Alcohol (C6-OH): Sterically hindered and less acidic. Remains inert under mild conditions, serving as a polarity anchor.
Use in PROTAC Linkers
The 1,4-oxazepane scaffold is increasingly used in Proteolysis Targeting Chimeras (PROTACs). The "kinked" geometry of the 7-membered ring provides a novel exit vector compared to standard piperazine or piperidine linkers, potentially improving the ternary complex formation between the E3 ligase and the target protein.
References
PubChem Compound Summary. "1,4-Oxazepan-6-ol derivatives." National Center for Biotechnology Information. Accessed 2025.[2][3] [Link]
ChemRxiv. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." (2025).[3] Describes the optimization of 7-membered ring formation and functionalization. [Link]
Organic & Biomolecular Chemistry. "Synthesis of substituted benzo[b][1,4]oxazepine derivatives." (2024). Provides mechanistic insight into oxazepine ring closures.[4] [Link]
The following technical guide details the identification, synthesis, and application of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol Hydrochloride . This document is structured to serve researchers requiring high-fidelity data fo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the identification, synthesis, and application of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol Hydrochloride . This document is structured to serve researchers requiring high-fidelity data for medicinal chemistry and scaffold utilization.
High-Value Scaffold for Fragment-Based Drug Discovery (FBDD)
Core Identification & Physicochemical Data
This compound represents a specialized "sp³-rich" heterocyclic scaffold. Unlike flat aromatic systems, the 1,4-oxazepane ring offers three-dimensional geometry (escape from flatland), which is increasingly prioritized in modern drug design to improve solubility and selectivity.
Not standardized in public domain; derived from structure:InChI=1S/C6H13NO3/c8-5-6(9)3-7-1-2-10-4-6/h7-9H,1-5H2
Physical State
White to off-white crystalline solid (Hygroscopic)
Solubility
High in Water, DMSO, Methanol; Low in non-polar solvents (DCM, Hexanes)
Stereochemistry
The C6 position is a chiral center due to the asymmetry of the 1,4-oxazepane ring (O vs. N proximity). Commercial supplies are typically racemic unless specified as an enantiopure catalog item.
Synthetic Logic & Manufacturing Pathways
As a Senior Application Scientist, I must highlight that while specific process patents for this exact CAS are proprietary, the synthesis follows established heterocyclic ring construction and functional group manipulation logic.
Retrosynthetic Analysis
The 6,6-disubstituted pattern (gem-hydroxy/hydroxymethyl) is best accessed via the corresponding ketone intermediate. The introduction of the hydroxymethyl group alongside the hydroxyl suggests an addition reaction to an exocyclic double bond or a nucleophilic attack on the ketone.
Precursor Formation: Cyclization of N-protected bis(2-chloroethyl)amine derivatives or amino-alcohol precursors to form 1,4-oxazepan-6-one .
Olefin Installation: Wittig reaction on the ketone using methylenetriphenylphosphorane to generate 6-methylene-1,4-oxazepane .
Functionalization: Dihydroxylation (e.g., Upjohn conditions using OsO₄/NMO) of the exocyclic alkene. This installs both the tertiary alcohol and the primary hydroxymethyl group in a single step.
Deprotection/Salt Formation: Removal of the N-protecting group (e.g., Boc or Cbz) and treatment with HCl to yield the final hydrochloride salt.
Workflow Diagram (Graphviz)
The following diagram illustrates the logical flow of synthesis and downstream derivatization.
Caption: Figure 1. Proposed synthetic pathway via oxidative functionalization of an exocyclic alkene intermediate.
Applications in Drug Discovery
Researchers utilize CAS 2825005-21-6 primarily as a Core Scaffold or Linker Module . Its value lies in three distinct properties:
A. Solubility Enhancement
The 1,4-oxazepane ring is hydrophilic. The addition of a tertiary alcohol and a primary hydroxymethyl group significantly lowers the LogP of any drug candidate it is attached to. This is critical for improving the oral bioavailability of lipophilic warheads.
B. Divergent Synthesis (The "Handle" Concept)
The molecule possesses three distinct points of attachment for medicinal chemistry elaboration:
Secondary Amine (N4): Highly nucleophilic; ideal for SɴAr, acylation, or reductive amination reactions to attach the scaffold to a core pharmacophore.
Primary Alcohol (-CH₂OH): A "handle" for attaching solubilizing groups (e.g., phosphates) or for further extension via ether/ester linkages.
Tertiary Alcohol (-OH): Generally unreactive due to steric hindrance, serving as a hydrogen-bond donor/acceptor to interact with target protein residues (e.g., kinase hinge regions).
C. Spirocyclization Potential
The gem-disubstituted nature at C6 allows for the formation of spiro-oxazepanes . Cyclization between the C6-hydroxyl and C6-hydroxymethyl groups (after activation) can generate novel spiro-epoxide or spiro-oxetane derivatives, which are highly sought after for increasing metabolic stability.
Experimental Protocols & Handling
Storage & Stability
Hygroscopicity: As a hydrochloride salt with multiple hydroxyl groups, the compound is highly hygroscopic .
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Handling: Weigh quickly in a glovebox or low-humidity environment to prevent deliquescence (turning into liquid by absorbing moisture).
Standard Analytical Characterization (Simulated)
For validation, the following signals confirm the structure:
¹H NMR (D₂O): Look for the distinct diastereotopic splitting of the ring methylene protons (C2, C3, C5, C7) due to the chiral center at C6. The hydroxymethyl protons will appear as a singlet or tightly coupled doublet around 3.4–3.6 ppm.
Mass Spectrometry (ESI+): Parent ion [M+H]⁺ at m/z ~148.1 (Free base mass).
References
BLDpharm. (2024). Product Analysis: 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride (CAS 2825005-21-6).[3] Retrieved from
BenchChem. (2023). 1,4-Oxazepan-6-ol Derivatives and Synthetic Methodologies. Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary: 1,4-Oxazepane Derivatives. Retrieved from
Solubility Profile of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol Hydrochloride: A Comparative Analysis in Aqueous and DMSO-Based Systems
An In-Depth Technical Guide for Researchers Abstract The successful application of novel chemical entities in drug discovery and life sciences research is fundamentally dependent on their solubility characteristics. This...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers
Abstract
The successful application of novel chemical entities in drug discovery and life sciences research is fundamentally dependent on their solubility characteristics. This guide provides a detailed technical analysis of the solubility of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride, a heterocyclic compound featuring the 1,4-oxazepane scaffold. We explore the theoretical underpinnings of its solubility in two critical laboratory solvents: Water and Dimethyl Sulfoxide (DMSO). By dissecting the molecular structure and the physicochemical properties of the solvents, we predict solubility behaviors and provide robust, step-by-step protocols for empirical validation. This document is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle this and structurally related compounds.
Introduction: The Critical Role of Solubility
The 1,4-oxazepane ring system is a seven-membered heterocycle that serves as a key structural motif in a variety of biologically active compounds, recognized for applications ranging from anticonvulsants to antifungal agents.[1][2] The specific compound, 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride, is a highly functionalized derivative. Its utility in any experimental setting—be it a high-throughput screen or a cell-based assay—begins with a clear understanding of its solubility. A compound's ability to dissolve in a given solvent dictates its bioavailability, formulation possibilities, and reliability in quantitative assays.
This guide focuses on the two most common solvents in preclinical research:
Water: The universal biological solvent, critical for in-vivo and many in-vitro studies.
Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, widely used for creating concentrated stock solutions of organic molecules due to its exceptional solvating power.[[“]][4]
Understanding the comparative solubility in these two media is not merely a technical exercise; it is a prerequisite for sound experimental design and data interpretation.
Molecular and Solvent Analysis
To predict solubility, we must first analyze the interplay between the solute (6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride) and the solvents (Water, DMSO).
The structure possesses several key features that govern its solubility:
Hydrochloride Salt: The presence of a secondary amine in the 1,4-oxazepane ring allows for the formation of a hydrochloride salt. This salt form protonates the nitrogen, creating a positively charged ammonium cation and a chloride anion (Cl⁻). This ionic character is the single most dominant factor for enhancing aqueous solubility.[5][6][7] Pharmaceutical companies frequently utilize hydrochloride salts to convert poorly soluble free bases into highly water-soluble forms, thereby improving stability and bioavailability.[5][6]
Hydroxyl Groups (-OH): The two hydroxymethyl and alcohol groups are polar and can act as both hydrogen bond donors and acceptors. This capacity for hydrogen bonding is crucial for interaction with polar solvents.
Ether Linkage (-O-): The oxygen atom within the oxazepane ring is a hydrogen bond acceptor.
Carbon Backbone: The aliphatic ring structure contributes a degree of nonpolar character to the molecule.
Solvents: Water vs. DMSO
Property
Water (H₂O)
Dimethyl Sulfoxide (DMSO)
Type
Polar Protic
Polar Aprotic
Dielectric Constant
~80
~47
H-Bonding Ability
Donor & Acceptor
Acceptor Only
Key Feature
Excellent at solvating both cations and anions through strong hydrogen bonds and ion-dipole interactions.
High polarity effectively dissolves polar compounds; nonpolar methyl groups help dissolve nonpolar substances.[[“]][8]
Comparative Solubility Hypothesis
Solubility in Water
Hypothesis: Excellent Solubility.
The dissolution of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride in water is expected to be a highly favorable process. The primary driving force is the solvation of the ammonium hydrochloride salt. Water molecules will form strong ion-dipole interactions with the protonated amine (R₂NH₂⁺) and the chloride anion (Cl⁻). Furthermore, the two hydroxyl groups and the ether oxygen will readily form hydrogen bonds with the surrounding water molecules, further integrating the solute into the solvent matrix. The energy released from these powerful interactions is expected to easily overcome the crystal lattice energy of the solid salt.
Solubility in DMSO
Hypothesis: High Solubility.
DMSO is an exceptional solvent for a wide range of organic molecules.[9][10] Its highly polar sulfinyl group (S=O) is an excellent hydrogen bond acceptor, allowing it to interact strongly with the two hydroxyl groups of the solute.[8] DMSO is also effective at solvating cations (the protonated amine). While it does not donate hydrogen bonds, its high polarity and ability to disrupt crystal lattices suggest that 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride will be highly soluble. It is routinely used to dissolve diverse compounds for biological testing, making it a "universal solvent" in many labs.[[“]]
Head-to-Head Prediction
While high solubility is predicted for both solvents, water is anticipated to be the superior solvent for this specific molecule. The combination of its ability to act as both a hydrogen bond donor and acceptor, along with its exceptional capacity for solvating ionic salts, gives it a thermodynamic advantage over DMSO for a compound of this nature.
Experimental Verification of Solubility
The following protocol describes a standard equilibrium solubility (shake-flask) method to empirically determine and validate the solubility of the target compound. This protocol is designed as a self-validating system, incorporating controls and precise quantification.
Required Materials & Equipment
6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride
Deionized Water (Type 1)
DMSO (Anhydrous, ≥99.9%)
Analytical balance
Scintillation vials or glass test tubes with screw caps
Orbital shaker with temperature control
Centrifuge capable of holding vials/tubes
Calibrated pipettes
High-Performance Liquid Chromatography (HPLC) system with UV detector
Volumetric flasks and appropriate mobile phase solvents
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility.
Step-by-Step Protocol
Preparation of Test Vials:
Add an excess amount of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride (e.g., 10-20 mg) to several vials. The key is to ensure undissolved solid remains at the end of the experiment.
Accurately pipette a fixed volume of solvent (e.g., 1.0 mL of water or DMSO) into each vial.
Prepare at least three replicates for each solvent.
Equilibration:
Seal the vials tightly.
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).
Allow the slurry to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure the solution reaches saturation.
Sample Collection:
Remove the vials from the shaker. Allow them to sit for 30 minutes to let heavy solids settle.
Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet all undissolved solid.
Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.
Sample Analysis (HPLC-UV):
Prepare a series of calibration standards of known concentrations of the compound in the mobile phase.
Dilute the collected supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
Inject the calibration standards and the diluted samples onto the HPLC system.
Integrate the peak area corresponding to the compound for all injections.
Calculation:
Plot a calibration curve of peak area versus concentration for the standards and determine the equation of the line (y = mx + c) and the R² value (should be >0.99).
Use the peak area of the diluted sample and the calibration curve equation to calculate its concentration.
Multiply this concentration by the dilution factor to determine the original concentration in the saturated supernatant. This value is the equilibrium solubility.
Predicted Data and Interpretation
The following table presents a hypothetical but scientifically plausible outcome of the described experiment, designed for easy comparison.
¹Based on a molecular weight of 181.63 g/mol for the hydrochloride salt.
Visualization of Solute-Solvent Interactions
Caption: Key intermolecular forces in water vs. DMSO.
Conclusion and Practical Recommendations
Based on fundamental chemical principles, 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride is predicted to be a highly soluble compound in both water and DMSO , with superior solubility expected in aqueous media.
For Stock Solutions: DMSO is an excellent choice for preparing highly concentrated stock solutions (e.g., >100 mM) for long-term storage at -20°C or -80°C.
For Aqueous Assays: The compound's high water solubility makes it ideal for direct preparation of working solutions in aqueous buffers without the need for co-solvents. However, when diluting a DMSO stock into an aqueous buffer, researchers should ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Validation is Key: While theoretical analysis provides a strong foundation, the experimental protocol outlined in this guide is essential for determining the precise solubility limits under specific laboratory conditions (e.g., pH, temperature, buffer composition).
This comprehensive analysis provides researchers with both the predictive framework and the practical tools to confidently and accurately utilize 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride in their experimental workflows.
References
Jianbei. (2026). Why Is Hydrochloride Used in Medicines?
Anonymous. (2025).
Consensus. Does DMSO have the ability to dissolve both polar and nonpolar compounds?.
Anonymous. (2025). Hydrochloride salt: Significance and symbolism.
Oreate AI Blog. (2025).
ChemicalBook. (2023). Dimethyl Sulfoxide: A Widely Used Polar Aprotic Solvent.
Wikipedia. Dimethyl sulfoxide.
gChem. DMSO.
Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry.
The Strategic Construction of 7-Membered Heterocyclic Amine Scaffolds with Quaternary Centers: An In-depth Technical Guide
Introduction: Embracing Three-Dimensionality in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Am...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, 7-membered heterocyclic amine scaffolds, particularly those embedding a quaternary carbon center, have emerged as a privileged structural motif. Their inherent three-dimensionality allows for a more sophisticated and precise interaction with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, application, and characterization of these complex and valuable scaffolds, intended for researchers, scientists, and drug development professionals. Unlike smaller, more rigid ring systems, the conformational flexibility of azepanes offers a unique advantage in exploring the chemical space around a biological target. The introduction of a quaternary center further constrains this flexibility in a controlled manner, locking in bioactive conformations and providing vectors for substitution that can fine-tune a molecule's properties.
Pillar I: The Art of Synthesis - Mastering the Construction of Complexity
The synthesis of 7-membered rings, or medium-sized rings in general, presents a significant challenge due to unfavorable entropic and enthalpic factors. The additional steric hindrance of a quaternary center further complicates their construction. However, a number of robust strategies have been developed to overcome these hurdles.
Key Synthetic Strategies
1. Intramolecular Cyclization Reactions:
The Intramolecular Heck Reaction: This powerful palladium-catalyzed reaction has proven to be a reliable method for the formation of carbocycles and heterocycles, including those with congested quaternary centers.[1][2] The reaction involves the intramolecular coupling of an aryl or vinyl halide with an alkene. By carefully designing the substrate, a quaternary carbon can be efficiently installed during the ring-forming step. The intramolecular Heck reaction is particularly valuable as it can be rendered asymmetric through the use of chiral phosphine ligands, providing enantiomerically enriched products.
2. Ring Expansion Reactions:
Expansion of Smaller Ring Systems: A highly effective strategy for constructing medium-sized rings is through the expansion of more readily available 5- or 6-membered precursors.[3][4][5] This approach circumvents the challenges associated with direct 7-membered ring closure. For instance, the diastereomerically pure synthesis of azepane derivatives has been achieved with excellent stereoselectivity and regioselectivity via piperidine ring expansion.[6]
3. Catalytic Asymmetric Methods:
Enantioselective Annulation Reactions: The development of catalytic enantioselective methods has revolutionized the synthesis of chiral molecules. For 7-membered heterocyclic amines with quaternary centers, strategies such as gold-catalyzed intermolecular [4+3] annulation have been successfully employed to generate azepines with all-carbon quaternary centers.[7] These methods offer high levels of stereocontrol and are often more efficient than classical resolution techniques.
Experimental Protocol: Asymmetric Synthesis of a Spiro-Azepane Derivative
This protocol outlines a general procedure for the enantioselective synthesis of a spiro-azepane derivative, a scaffold of significant interest in drug discovery, via an intramolecular Heck reaction.
Step 1: Substrate Synthesis
To a solution of 2-bromoaniline (1.0 eq) in anhydrous THF (0.5 M) under an argon atmosphere, add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
Stir the mixture for 30 minutes at 0 °C.
Add a solution of (E)-1-bromo-5-methylhex-4-en-2-yl methanesulfonate (1.1 eq) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3 x 50 mL).
Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-alkylated aniline precursor.
Step 2: Intramolecular Heck Cyclization
To a solution of the N-alkylated aniline precursor (1.0 eq) in anhydrous DMF (0.1 M) in a sealed tube, add Pd(OAc)2 (0.05 eq), (R)-BINAP (0.1 eq), and Ag2CO3 (2.0 eq).
Degas the mixture with argon for 15 minutes.
Heat the reaction to 100 °C and stir for 24 hours.
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired spiro-azepane derivative.
Causality Behind Experimental Choices:
Ligand Choice: The use of a chiral bisphosphine ligand such as (R)-BINAP is crucial for inducing asymmetry in the cyclization, leading to an enantiomerically enriched product.
Base/Additive: Silver carbonate acts as a halide scavenger, which is often necessary to promote the catalytic cycle in Heck reactions.
Solvent and Temperature: Anhydrous and degassed conditions are essential to prevent the deactivation of the palladium catalyst. The elevated temperature provides the necessary activation energy for the cyclization to proceed.
Pillar II: Trustworthiness - Self-Validating Systems for Structural Confirmation
The unambiguous characterization of complex molecules like 7-membered heterocyclic amines with quaternary centers is paramount to ensure their identity, purity, and stereochemistry. A multi-technique approach provides a self-validating system, where data from different analytical methods corroborate one another.
Advanced Characterization Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Multi-dimensional NMR: For complex scaffolds, 1D NMR spectra are often insufficient due to signal overlap. 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for assigning proton and carbon signals and establishing through-bond connectivity.[8][9][10][11]
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments are powerful tools for determining the relative stereochemistry of the molecule by identifying protons that are close in space.[12] This is particularly crucial for assigning the stereochemistry of the newly formed quaternary center and the substituents on the azepane ring.
2. Single-Crystal X-ray Diffraction:
The Gold Standard for Structural Elucidation: X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including the absolute stereochemistry of all chiral centers.[13][14][15][16][17] Obtaining a high-quality crystal suitable for X-ray analysis is often the final and most convincing piece of evidence for the proposed structure.
Data Presentation: A Comparative Analysis
Technique
Information Provided
Strengths
Limitations
1D NMR (¹H, ¹³C)
Basic structural information, functional groups
Rapid, routine analysis
Signal overlap in complex molecules
2D NMR (COSY, HSQC, HMBC)
Connectivity of atoms
Unambiguous assignment of complex spectra
Requires more instrument time and expertise
NOESY/ROESY
Through-space proximity of protons
Determination of relative stereochemistry
Signal intensity can be weak for distant protons
Single-Crystal X-ray
Absolute 3D structure
Unambiguous structural proof
Requires a suitable single crystal
Pillar III: Authoritative Grounding - Learning from Nature and Approved Drugs
The significance of 7-membered heterocyclic amine scaffolds with quaternary centers is underscored by their presence in both natural products and clinically approved drugs. These examples provide authoritative grounding for the value of this molecular architecture in drug design.
Case Study 1: Galantamine - A Natural Product for Alzheimer's Disease
Galanthamine is a tetracyclic alkaloid that features a spiro-quaternary carbon center within a dibenzofuran nucleus fused to a hydroazepine ring. It is a reversible, competitive inhibitor of acetylcholinesterase (AChE) and is used for the treatment of mild to moderate Alzheimer's disease.[18][19] The total synthesis of galantamine has been a long-standing challenge, with numerous strategies developed for the construction of its characteristic quaternary center.[20][21][22] These synthetic efforts have significantly advanced the field of complex molecule synthesis.
Case Study 2: Baloxavir Marboxil - A Modern Antiviral
Baloxavir marboxil is a novel antiviral drug used for the treatment of influenza. Its active metabolite, baloxavir acid, inhibits the cap-dependent endonuclease of the influenza virus polymerase. The molecular structure of baloxavir marboxil incorporates a complex polycyclic system that includes a 7-membered ring.[23][24] The synthesis of this intricate scaffold, including stereoselective approaches, highlights the cutting-edge of modern pharmaceutical process chemistry.[25][26][27]
Case Study 3: Lenvatinib - A Multi-Kinase Inhibitor for Cancer Therapy
Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[28] While not containing a traditional azepane ring, its synthesis involves key intermediates and strategies that are relevant to the construction of complex nitrogen-containing heterocycles.[29][30][31][32] The development of efficient and scalable synthetic routes to such molecules is a critical aspect of drug manufacturing.[28]
Visualizing Complexity: Diagrams and Workflows
Diagram 1: General Synthetic Strategies
Caption: Overview of key synthetic approaches to the target scaffold.
Diagram 2: Characterization Workflow
Caption: A typical workflow for the characterization of complex heterocyclic scaffolds.
Conclusion: A Frontier of Opportunity
The synthesis and application of 7-membered heterocyclic amine scaffolds with quaternary centers represent a vibrant and challenging area of research. The continued development of novel synthetic methodologies, coupled with advanced analytical techniques, will undoubtedly lead to the discovery of new and improved therapeutic agents. For drug development professionals, a deep understanding of the principles outlined in this guide is essential for navigating the complexities of modern medicinal chemistry and unlocking the full potential of these fascinating molecular architectures.
References
A Total Synthesis of Galanthamine Involving De Novo Construction of the Arom
Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. RSC Publishing. (2024-03-07). [Link]
Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. (2018-12-06). [Link]
Improved Synthesis of Key Intermediate of Baloxavir Marboxil, an Anti‐Influenza Drug. ResearchGate. [Link]
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. (2022-08-15). [Link]
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
Formation and X-ray structure of a seven-membered C4OBN heterocycle by a THF ring-expansion process. PubMed. (2008-09-28). [Link]
Synthesis of Azepines by a Gold-Catalyzed Intermolecular [4 + 3]-Annulation. PMC. [Link]
Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives. MDPI. [Link]
and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. NIH. [Link]
Use of the Intramolecular Heck Reaction for Forming Congested Quaternary Carbon Stereoenters. Stereocontrolled Total Synthesis of (±)-Gelsemine. PMC. [Link]
Practical Manufacturing Process for Baloxavir Marboxil: Efficient Route to a Tricyclic Triazinanone Scaffold. American Chemical Society - ACS Figshare. (2024-04-03). [Link]
(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
Stereoselective Synthesis of Baloxavir Marboxil Using Diastereoselective Cyclization and Photoredox Decarboxylation of l-Serine. PubMed. (2024-07-19). [Link]
(PDF) Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. ResearchGate. (2025-11-03). [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
Synthesis of 4- to 7-membered Heterocycles by Ring Expansion: Aza-, oxa -. Barnes & Noble. [Link]
Synthesis of Baloxavir marboxil. ResearchGate. [Link]
AAAS. Berkeley Global Science Institute. (2018-07-06). [Link]
Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion. OUCI. [Link]
Three-step synthesis of lenvatinib 50 synthesized from simple starting... ResearchGate. [Link]
A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. PubMed. [Link]
Synthetic method of lenvatinib.
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC. (2023-07-29). [Link]
Synthesis Methods of Lenvatinib Mesylate API. Qingmu Pharmaceutical. (2024-08-07). [Link]
Modern NMR Techniques for Chemistry Research. [Link]
Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]
Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. (2023-03-01). [Link]
Therapeutic potential of hydroxymethyl-oxazepane scaffolds
Title: Hydroxymethyl-Oxazepane Scaffolds: Structural Versatility in Glycomimetics and Kinase Inhibition Executive Summary The hydroxymethyl-oxazepane scaffold represents a privileged class of seven-membered heterocycles...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Hydroxymethyl-Oxazepane Scaffolds: Structural Versatility in Glycomimetics and Kinase Inhibition
Executive Summary
The hydroxymethyl-oxazepane scaffold represents a privileged class of seven-membered heterocycles that bridge the gap between rigid pyranose rings and flexible acyclic chains. Distinguished by a 1,4-relationship between oxygen and nitrogen heteroatoms and a critical hydroxymethyl (-CH₂OH) handle, these scaffolds function as potent glycomimetics , kinase inhibitors , and peptidomimetic turn inducers .[1] This technical guide analyzes their therapeutic utility, focusing on their role as pharmacological chaperones in lysosomal storage disorders and selective inhibitors in oncology (TNIK/RIPK1), supported by robust synthetic protocols and mechanistic insights.[1]
Structural & Stereochemical Rationale
The 1,4-oxazepane ring exists predominantly in a twist-chair conformation, offering a unique spatial vector for substituent display that differs significantly from the chair conformation of six-membered piperidines or pyranoses.
Conformational Flexibility vs. Constraint: Unlike rigid glucose analogs, the oxazepane ring possesses a defined "pucker" that allows it to mimic the transition state of glycosyl cations during hydrolysis. This makes them exceptional transition-state analogs (TSA) for glycosidases.
The Hydroxymethyl "Anchor": The hydroxymethyl group at the C6 or C2 position (depending on numbering convention) is not merely a solubility enhancer; it mimics the primary alcohol (C6-OH) of hexoses (glucose, galactose), which is often a critical hydrogen-bonding determinant in enzyme active sites.
Peptidomimetic Potential: In peptide backbones, the oxazepane core acts as a
-turn inducer (specifically Type II' turns), constraining the peptide into bioactive conformations that stabilize protein-protein interactions (PPIs).[1]
Synthetic Methodologies
High-value hydroxymethyl-oxazepanes are synthesized via two primary strategies: Chiral Pool Elaboration (from sugars/amino acids) and Catalytic Ring Expansion (from oxetanes).
A. Chiral Pool Strategy (From Carbohydrates)
Starting Material: D-Glucose or D-Mannose.
Mechanism: Oxidative cleavage of the sugar ring followed by reductive amination (double reductive amination) to close the 7-membered ring.
Advantage: Retains absolute stereochemistry of hydroxyl groups, essential for glycomimetic activity.[1]
B. Catalytic Ring Expansion (The Oxetane Route)
A more modern, atom-economical approach involves the expansion of 3-substituted oxetanes.
Mechanism: An intramolecular attack of a tethered nucleophile (e.g., aniline nitrogen) onto the oxetane ring, activated by a chiral phosphoric acid.[1]
Outcome: Delivers enantioenriched 1,4-benzoxazepines with a defined hydroxymethyl handle.[1]
Polyhydroxylated oxazepanes function as competitive inhibitors of glycosidases. In Lysosomal Storage Disorders (LSDs) like GM1 Gangliosidosis, mutant enzymes (e.g.,
Mechanism: At sub-inhibitory concentrations, the oxazepane binds to the mutant enzyme in the ER, stabilizing its folded state (Pharmacological Chaperone).[1] This allows the enzyme to traffic to the lysosome, where the acidic pH dissociates the inhibitor, restoring hydrolytic function.
Key Target:
-Galactosidase (human).
Potency:
values in the low micromolar to nanomolar range.
Domain B: Kinase Inhibition (Oncology)
Recent SAR studies identify 1,4-oxazepane-5-ones as selective inhibitors of TNIK (Traf2- and Nck-interacting protein kinase), a driver in colorectal cancer Wnt signaling.[2]
Binding Mode: The oxazepane lactam mimics the hinge-binding motif of ATP.
Selectivity: High selectivity against broad kinome panels due to the specific shape of the 7-membered ring fitting the TNIK ATP-binding pocket.
Table 1: Comparative Therapeutic Profile of Oxazepane Derivatives
Derivative Class
Primary Target
Mechanism of Action
Therapeutic Indication
Key Substituent (R)
Polyhydroxy-oxazepane
-Galactosidase
Pharmacological Chaperone (Active Site Stabilizer)
GM1 Gangliosidosis
-OH, -CH₂OH (Sugar mimicry)
Benzo[f][1,4]oxazepin-5-one
TNIK Kinase
ATP Competitive Inhibition
Colorectal Cancer
Aryl/Heteroaryl (Hinge binder)
Amino-oxazepane
RIPK1
Allosteric Modulation
Inflammatory Diseases
Hydrophobic benzyl groups
Oxazepane-Amino Acid
Peptide Backbone
-Turn Induction
PPI Inhibition
-COOH, -NH₂ (Peptide linkers)
Experimental Protocol: Synthesis of (2R,3R,4R)-2-(Hydroxymethyl)-1,4-oxazepane-3,4-diol[1]
Objective: Synthesis of a core glycomimetic scaffold via a "Chiral Pool" approach from D-Mannose.
Add NaIO₄ (2.2 equiv) portion-wise at 0°C. Stir for 2h.
Rationale: Cleaves the vicinal diols to generate a dialdehyde intermediate while preserving the C5 stereocenter.
Double Reductive Amination (Ring Closure):
To the dialdehyde solution, add Benzylamine (1.0 equiv) in MeOH (50 mL).
Adjust pH to ~5.0 using AcOH.
Add NaBH₃CN (2.5 equiv) and stir at room temperature for 12h.
Validation: Monitor by TLC (formation of a less polar amine spot). The 7-membered ring forms as the amine condenses with both aldehyde groups sequentially.
Deprotection:
Dissolve the N-benzyl oxazepane in MeOH.
Add 10% Pd/C (10 wt%) and stir under
atmosphere (1 atm) for 6h.
Filter through Celite and concentrate.
Purification:
Purify via ion-exchange chromatography (Dowex 50W-X8). Elute with 1M
.
Yield: Expect 40-50% overall yield of the hydroxymethyl-oxazepane triol.
This diagram illustrates how the hydroxymethyl-oxazepane scaffold rescues misfolded lysosomal enzymes.
Caption: Mechanism of Pharmacological Chaperoning. The oxazepane scaffold binds and stabilizes the misfolded enzyme in the ER, enabling trafficking to the lysosome where acidic pH triggers release and restores catalytic function.
Diagram 2: Synthetic Workflow (Oxetane Ring Expansion)
A visualization of the high-tech synthesis route for benzoxazepines.
Caption: Stereoselective synthesis of 1,4-benzoxazepines via chiral Brønsted acid-catalyzed desymmetrization of oxetanes.
References
Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry, 2014. Available at: [Link][1]
Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors. Journal of Medicinal Chemistry, 2022.[2] Available at: [Link]
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 2023. Available at: [Link][1]
Beta-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 2012. Available at: [Link][1]
Application Notes & Protocols: Reductive Amination Conditions for 1,4-Oxazepan-6-ol Derivatives
Introduction The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif increasingly recognized for its therapeutic potential.[1][2] Derivatives of 1,4-oxazepan-6-ol, in particular, serve as crucial chi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif increasingly recognized for its therapeutic potential.[1][2] Derivatives of 1,4-oxazepan-6-ol, in particular, serve as crucial chiral building blocks in medicinal chemistry due to their unique three-dimensional architecture, which allows for specific interactions with biological targets.[1] Compounds incorporating this framework have demonstrated a spectrum of biological activities, including potential as dopamine D4 receptor ligands and monoamine reuptake inhibitors for treating psychoneurotic diseases.[3][4]
Reductive amination stands as a cornerstone transformation in organic synthesis for the formation of carbon-nitrogen bonds, offering a controlled and efficient alternative to direct alkylation of amines, which often suffers from overalkylation.[5][6][7] This powerful technique involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the desired amine.[5][8] For the synthesis of substituted 1,4-oxazepan-6-ol derivatives, reductive amination provides a robust and versatile method for introducing a wide array of functional groups at the nitrogen atom.
This guide provides an in-depth exploration of the critical parameters and experimental conditions for the successful reductive amination of 1,4-oxazepan-6-ol derivatives, with a focus on practical application for researchers in drug discovery and development.
Mechanistic Considerations & The Causality of Experimental Choices
The success of a reductive amination reaction hinges on the delicate balance between the formation of the imine/iminium ion intermediate and its subsequent reduction.[5][8] The choice of reducing agent is paramount, as it must selectively reduce the C=N bond of the imine in the presence of the starting carbonyl group.[8][9]
The Role of pH
The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-5).[5] These conditions facilitate the protonation of the carbonyl oxygen, enhancing its electrophilicity, and also promote the dehydration of the hemiaminal intermediate. However, excessively acidic conditions can lead to the protonation of the starting amine, rendering it non-nucleophilic.
Selection of the Reducing Agent
Several hydride-based reducing agents are commonly employed for reductive amination, each with distinct reactivity profiles and handling requirements.[5]
Sodium Borohydride (NaBH₄): While a powerful and cost-effective reducing agent, NaBH₄ can also reduce the starting aldehyde or ketone.[5][10] To mitigate this, a stepwise approach is often necessary, where the imine is allowed to form completely before the addition of NaBH₄.[9][10]
Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and selectively reduces iminium ions over carbonyls, even under acidic conditions.[5][8] This selectivity allows for a convenient one-pot procedure.[5] However, a significant drawback is its high toxicity and the potential liberation of hydrogen cyanide gas, necessitating careful handling and waste disposal.[6][8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice, NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations.[11] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less likely to reduce the starting carbonyl.[11] It is moisture-sensitive but offers a safer alternative to NaBH₃CN with comparable or superior performance in many cases.[12]
The workflow for a typical reductive amination is depicted below:
Caption: General workflow for the reductive amination of a 1,4-oxazepan-6-one.
Comparative Analysis of Reaction Conditions
The choice of solvent and the use of additives can significantly influence the reaction rate and yield. 1,2-Dichloroethane (DCE) is a preferred solvent for reactions involving NaBH(OAc)₃, although tetrahydrofuran (THF) and acetonitrile can also be used.[9][11] Acetic acid is often employed as a catalyst, particularly for less reactive ketones, as it facilitates the formation of the iminium ion.[6][11]
Parameter
Sodium Borohydride (NaBH₄)
Sodium Cyanoborohydride (NaBH₃CN)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Rationale & Insights
Procedure
Typically two-step (pre-formation of imine)
One-pot
One-pot
NaBH(OAc)₃ and NaBH₃CN are selective for the iminium ion, allowing for a streamlined one-pot process.[5][11]
Standard aqueous workup is generally sufficient for NaBH(OAc)₃ reactions.
Detailed Experimental Protocol: Synthesis of a Representative N-Substituted 1,4-Oxazepan-6-ol Derivative
This protocol describes a general procedure for the reductive amination of a hypothetical 1,4-oxazepan-6-one with a primary amine using sodium triacetoxyborohydride.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Nitrogen or argon inlet
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the 1,4-oxazepan-6-one derivative (1.0 eq).
Solvent Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.5 M.
Amine Addition: Add the primary amine (1.1-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1-0.5 eq).
Initial Stirring: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Note: The addition may be exothermic.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 1-24 hours.
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
Washing: Combine the organic layers and wash sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by silica gel column chromatography to afford the desired N-substituted 1,4-oxazepan-6-ol derivative.[15]
Application Note: Peptide Coupling with Oxazepane Hydrochloride Salts
This Application Note is structured as a comprehensive technical guide for researchers utilizing 1,4-Oxazepane Hydrochloride as a specialized nucleophilic building block in peptide synthesis and medicinal chemistry. Note...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for researchers utilizing 1,4-Oxazepane Hydrochloride as a specialized nucleophilic building block in peptide synthesis and medicinal chemistry.
Note on Scope: This guide addresses the use of oxazepane hydrochloride (the amine salt) as a substrate for coupling to carboxylic acids (peptides/scaffolds). While "oxazepinium" salts exist as coupling reagents (Mukaiyama-type), the specific citation of "oxazepane hydrochloride" in drug discovery literature predominantly refers to its role as a secondary amine building block used to modulate solubility and pharmacokinetic profiles.
Executive Summary
The incorporation of 1,4-oxazepane rings into peptide backbones or drug scaffolds is a critical strategy in modern medicinal chemistry. As a seven-membered heterocycle, the oxazepane moiety offers unique conformational flexibility (twisted boat/chair) distinct from the rigid pyrrolidine (proline) or piperidine rings. It is frequently employed to disrupt secondary structures, enhance aqueous solubility, or serve as a bioisostere for proline in "turn" mimetics.
However, 1,4-oxazepane is typically supplied as a hydrochloride salt (C₅H₁₁NO·HCl) to ensure stability. The use of this salt introduces specific challenges in peptide coupling:
Neutralization Thermodynamics: The HCl counterion must be quantitatively neutralized to release the nucleophilic free amine without racemizing the coupling partner.
Steric Hindrance: As a secondary cyclic amine, the oxazepane nitrogen is sterically encumbered, requiring highly active coupling agents (e.g., HATU, COMU).
Solubility: The salt form is often insoluble in Dichloromethane (DCM), necessitating polar aprotic solvents like DMF or NMP.
This guide provides validated protocols to overcome these barriers and achieve high-yielding amidation.
Chemical Logic & Mechanistic Insight
The Neutralization Challenge
In standard peptide coupling, the amine component is usually a free base. When using oxazepane[1][2][3][4][5][6][7][8][9]·HCl, the reaction mixture requires an additional equivalent of base (tertiary amine) to shift the equilibrium toward the reactive nucleophile.
Critical Causality: If the base is added after the activated ester is formed, the kinetics of aminolysis may be sluggish due to the initial low concentration of free amine. Conversely, if the base is added to the carboxylic acid before activation (in excess), it increases the risk of racemization via oxazolone formation.
The Solution: We utilize a "Split-Base" strategy :
Base 1: Neutralize the Oxazepane·HCl separately.
Base 2: Activate the Carboxylic Acid with the coupling reagent.
Combine: Mix the two solutions.
Steric Considerations
The 7-membered ring of oxazepane imposes significant steric drag. Unlike primary amines, the nucleophilic attack on the activated carbonyl is slower.
Preferred Reagents: Uronium/Aminium salts (HATU) are preferred over Carbodiimides (EDC/DIC) because the resulting O-At (7-azabenzotriazole) active ester is more reactive toward hindered secondary amines.
Experimental Workflows (Graphviz Visualization)
The following diagram illustrates the "Split-Base" workflow designed to maximize yield while minimizing racemization.
Caption: Split-Base Coupling Workflow. Pathway A generates the active ester, while Pathway B ensures the oxazepane salt is fully neutralized to the free amine before mixing.
Salt often oils out or precipitates; requires high dilution.
THF
Moderate
Medium
Good for the acid, but salt may require heating to dissolve.
DMF
Excellent
High
Recommended standard solvent.
NMP
Excellent
High
Good alternative if DMF is problematic for downstream steps.
Water
High
N/A
Not suitable for HATU/EDC coupling (hydrolysis risk).
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Low Yield (<30%)
Incomplete neutralization of HCl salt.
Increase DIPEA to 3.5–4.0 total equivalents. Ensure base is added to the salt before mixing.
Precipitation
Urea formation (if using EDC) or Salt insolubility.
Switch to HATU/DMF. If using DCM, add a co-solvent (DMF or DMSO).
Racemization
Base excess during activation.
Use the "Split-Base" method. Reduce activation time to <2 mins before adding amine.
Slow Reaction
Steric hindrance of secondary amine.
Switch to PyAOP (more reactive than HATU) or use Microwave irradiation (50°C, 15 mins).
References
Synthesis of Oxazepane-containing Peptidomimetics
Tkadlecová, M., et al. (2020). "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, 10, 35906-35916.[11]
Context: Describes the intramolecular cyclization to form the ring, relevant for researchers synthesizing the building block itself.
Coupling Reagent Benchmarking (Secondary Amines)
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
Context: Authoritative review confirming the superiority of HATU/Oxyma for hindered secondary amine couplings.
Oxazepane in Drug Discovery (Patent Examples)
Akama, T., et al. (2020).[6] "Oxaborole esters and uses thereof." U.S. Patent 10,562,921.[6]
Context: Example 138 details the coupling of 1,4-oxazepane hydrochloride to a carboxylic acid using standard amide coupling conditions.
Ferroportin Inhibitors (Oxazepane Usage)
WO2021222363A1.[5] "Cycloalkyl pyrimidines as ferroportin inhibitors."
Context: Demonstrates the use of oxazepane hydrochloride (402 mg) with TEA (2.0 equiv) in a nucleophilic substitution/coupling workflow.
Application Note: Strategies and Protocols for the Crystallization of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol Hydrochloride
Introduction: The Critical Role of Crystallinity in Pharmaceutical Development The compound 6-(hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride is a polar, heterocyclic molecule with significant potential as a building blo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Crystallinity in Pharmaceutical Development
The compound 6-(hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride is a polar, heterocyclic molecule with significant potential as a building block in medicinal chemistry. In the journey from a promising molecule to a viable drug substance, achieving a stable, pure, and reproducible solid form is a critical milestone. The crystalline state of an active pharmaceutical ingredient (API) governs a host of essential properties, including chemical stability, hygroscopicity, solubility, dissolution rate, and bioavailability.[1][2] An uncontrolled or poorly characterized solid form can lead to batch-to-batch variability, compromising drug safety and efficacy.[3]
This application note serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It provides a systematic approach and detailed, field-proven protocols for the crystallization of 6-(hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride. Moving beyond simple step-by-step instructions, this guide elucidates the scientific rationale behind methodological choices, empowering researchers to troubleshoot common issues and rationally design a crystallization process tailored to their specific objectives, whether for bulk purification or the generation of single crystals for structural analysis.
Physicochemical Rationale for Method Selection
A successful crystallization strategy begins with an analysis of the target molecule's structure. 6-(hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride possesses several key features that dictate its behavior in solution and inform our choice of crystallization methods:
Ionic Nature: As a hydrochloride salt, the molecule is ionic. This strong electrostatic interaction, combined with hydrogen bonding, generally provides significant lattice energy, which favors the formation of a stable crystalline solid over an amorphous state or oil.[4][5]
High Polarity and Hydrogen Bonding Capacity: The structure contains a protonated secondary amine (ammonium chloride), a primary hydroxyl group, a tertiary hydroxyl group, and an ether oxygen. These functional groups are potent hydrogen bond donors and acceptors. This suggests high solubility in polar protic solvents (e.g., water, methanol, ethanol) and lower solubility in non-polar aprotic solvents (e.g., hexane, toluene, diethyl ether). This solubility differential is the cornerstone of anti-solvent crystallization techniques.
Structural Flexibility: The seven-membered oxazepane ring has a degree of conformational flexibility. This can sometimes present a challenge to crystallization, making it crucial to identify conditions that favor a single, low-energy conformation required for ordered crystal packing.
Based on these characteristics, the most promising crystallization methods involve achieving a state of supersaturation through changes in temperature or solvent composition.
General Principles of Crystallization Screening
Crystallization is a two-step process involving nucleation (the initial formation of small, ordered nuclei) and subsequent crystal growth . Both steps must be carefully controlled by slowly achieving a state of supersaturation, where the concentration of the solute in the solution exceeds its equilibrium solubility.[6][7] Rapidly creating very high supersaturation often leads to the formation of amorphous precipitates or "oiling out," where the compound separates as a liquid phase.[8][9] The goal is to enter the metastable zone of the solubility curve, where nucleation is controlled and allows for the growth of well-ordered crystals.
The following workflow provides a general strategy for screening and developing a crystallization protocol.
Caption: General workflow for crystallization screening and optimization.
Protocol I: Cooling Crystallization from a Single Solvent System
Principle: This classic technique relies on the principle that the solubility of most solids increases with temperature. A saturated or near-saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility drops, leading to supersaturation and subsequent crystallization.[6][10] This method is excellent for its simplicity and scalability. For hydrochloride salts, polar alcohols like isopropanol are often effective.[11]
Detailed Step-by-Step Methodology:
Solvent Selection: Place approximately 10-20 mg of 6-(hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride into a small vial. Add a suitable solvent (e.g., isopropanol, ethanol, or a 9:1 ethanol:water mixture) dropwise at room temperature until a slurry is formed.
Dissolution: Gently heat the vial in a water or oil bath with stirring. Continue to add the solvent dropwise until all the solid material completely dissolves. To ensure you are near saturation, avoid adding a large excess of solvent.
Slow Cooling: Cover the vial (e.g., with aluminum foil pierced with a needle to allow for very slow evaporation) and remove it from the heat source. Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the vial can be placed in an insulated container (like a beaker filled with vermiculite or wrapped in glass wool).[10]
Maximize Yield: Once the solution has reached room temperature (and hopefully crystals have formed), place the vial in a refrigerator (2-8 °C) for several hours, or overnight, to maximize the precipitation of the product from the mother liquor.
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
Washing: Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove any residual impurities from the mother liquor.
Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point to yield the final product.
Troubleshooting:
No Crystals Form: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and attempt the slow cooling process again. Alternatively, try scratching the inside of the vial with a glass rod at the air-liquid interface to create nucleation sites.[11]
Oiling Out: If an oil forms upon cooling, the supersaturation is being generated too quickly or the compound's melting point is below the crystallization temperature. Redissolve the oil by heating and add slightly more solvent before attempting a slower cooling rate. Using a solvent mixture can sometimes mitigate this issue.
Caption: Workflow for the Cooling Crystallization method.
Principle: This method is ideal when a compound is highly soluble in one solvent ("solvent") and poorly soluble in another ("anti-solvent"), and both liquids are miscible. The compound is dissolved in a minimum amount of the good solvent. The anti-solvent is then added slowly, reducing the overall solubility of the compound in the mixture and inducing crystallization.[8][12] This technique is powerful because it can be performed at a constant temperature.
Detailed Step-by-Step Methodology:
Solvent/Anti-Solvent Selection: Based on preliminary solubility screening, select a suitable pair. For the target molecule, promising pairs include Methanol (solvent) / Toluene (anti-solvent) or Isopropanol (solvent) / Hexane (anti-solvent).
Dissolution: Dissolve the 6-(hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride in a minimal volume of the "good" solvent at room temperature with stirring. A slight warming may be used if necessary but is not the primary driver of crystallization.
Filtration (Optional): If any insoluble impurities are present, filter the solution through a syringe filter (0.22 or 0.45 µm) into a clean crystallization vessel.
Anti-Solvent Addition: While stirring the solution, add the "poor" anti-solvent dropwise and slowly. The rate of addition is a critical parameter; too rapid addition will cause the compound to "crash out" as an amorphous powder.[12]
Induce Nucleation: Continue adding the anti-solvent until the solution becomes faintly turbid (the cloud point). This indicates that the solution is supersaturated and nucleation is beginning. If it becomes too cloudy, add a drop or two of the "good" solvent to redissolve the precipitate, then add a final few drops of anti-solvent.
Crystal Growth: Cover the vessel and allow it to stand undisturbed at a constant temperature for several hours to days to allow the crystals to grow.
Isolation and Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol I.
Troubleshooting:
Oiling Out: This is a common problem with anti-solvent crystallization.[8] It often occurs when the local supersaturation at the point of anti-solvent addition is too high. Try adding the anti-solvent even more slowly, with more vigorous stirring, or add it at a slightly elevated temperature.
Caption: Workflow for the Anti-Solvent Addition method.
Protocol III: Vapor Diffusion Crystallization
Principle: Vapor diffusion is a highly controlled and gentle version of anti-solvent crystallization, ideal for growing high-quality, single crystals suitable for X-ray diffraction.[4][6] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container (a jar or beaker) that contains a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually inducing supersaturation and promoting slow crystal growth.[7][13]
Detailed Step-by-Step Methodology:
Setup: Prepare a small, open container (e.g., a 1-dram vial or a small test tube) and a larger, sealable container (e.g., a 100 mL beaker with a watch glass or a screw-top jar).
Solution Preparation: Prepare a concentrated solution of 6-(hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride (2-10 mg) in a small amount (0.2-0.5 mL) of a relatively high-boiling-point solvent (e.g., methanol, water).
Assembly: Place the small, open vial containing the compound solution inside the larger container. Carefully add the more volatile anti-solvent (e.g., diethyl ether, pentane, acetone) to the larger container, ensuring the liquid level is well below the top of the inner vial.
Sealing and Incubation: Seal the larger container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.
Monitoring: Over a period of days to weeks, the anti-solvent vapor will diffuse into the solvent, causing crystals to slowly form in the inner vial.
Harvesting: Once suitable crystals have grown, carefully open the container and remove the inner vial. Use forceps or a pipette to remove the crystals from the mother liquor.
The choice of crystallization method depends on the desired outcome. The table below summarizes the key characteristics of each protocol.
Method
Primary Goal
Speed
Scalability
Typical Crystal Quality
Cooling Crystallization
Bulk Purification, High Yield
Fast (Hours to Days)
Excellent
Good to Excellent
Anti-Solvent Addition
Bulk Purification, Rapid Isolation
Fast (Minutes to Hours)
Good
Fair to Good
Vapor Diffusion
Single Crystal Growth (for analysis)
Very Slow (Days to Weeks)
Poor (mg scale)
Excellent
Recommendations for Getting Started:
For Bulk Purification: Begin with Cooling Crystallization from isopropanol or an ethanol/water mixture. This method is robust, scalable, and often provides high-purity material.
If Cooling Fails or Yields an Oil: Move to Anti-Solvent Addition . This provides more control over supersaturation at a constant temperature. A methanol/toluene system is a strong starting point.
For Structural Characterization (e.g., SCXRD): Use Vapor Diffusion . It is the most reliable method for obtaining the high-quality single crystals required for definitive structural elucidation.
Ultimately, successful crystallization often requires empirical screening and optimization. By understanding the principles outlined in this guide and applying these detailed protocols, researchers can confidently approach the challenge of obtaining high-quality crystalline 6-(hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride.
References
Vertex AI Search. crystallization of small molecules.
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2157. DOI:10.1039/D2CS00697A.
Al-Zoubi, N., & Arfan, M. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Drug Delivery Technology, 12(3), 1013-1019.
Spingler, B. Some Tricks for the Single Crystal Growth of Small Molecules. CDIFX.
MIT Department of Chemistry. Growing Quality Crystals.
Giron, D. (2003). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry, 73, 441–457.
Price, S. L. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt. UCL Discovery.
Verma, R. K., & Garg, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceuticals, 14(9), 894.
Mettler Toledo. Using AntiSolvent for Crystallization.
S, S., & P, D. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications.
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1-10. DOI: 10.3109/10837450.2012.696270.
Zour, E., & Al-Tannak, N. (2019). Preface: Engineering of pharmaceutical cocrystals, salts and polymorphs. Current Pharmaceutical Design, 25(36), 3823-3824.
Crystal Pharmatech. A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties.
MDPI. Special Issue : Anti-Solvent Crystallization.
UCT Science. SOP: CRYSTALLIZATION.
BenchChem. Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride.
Technical Support Center: Optimizing the Synthesis of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol HCl
Welcome to the technical support center for the synthesis of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complex...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. The formation of seven-membered heterocyclic rings like the 1,4-oxazepane core can be challenging due to less favorable kinetics and thermodynamics compared to their five- or six-membered counterparts.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental hurdles.
Plausible Synthetic Pathway Overview
The following diagram outlines a probable synthetic workflow:
Caption: A plausible multi-step synthetic workflow for 6-(Hydroxymethyl)-1,4-oxazepan-6-ol HCl.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
I. Issues in Precursor Synthesis (Acyclic Amino Diol)
Question 1: My initial ring-opening reaction of the protected amino alcohol with an epoxide is sluggish and gives a low yield of the desired acyclic amino diol. What are the likely causes and how can I improve this step?
Answer: A low yield in the initial nucleophilic ring-opening of an epoxide can stem from several factors. Here's a systematic approach to troubleshooting this step:
Purity of Starting Materials: Ensure your protected amino alcohol and epoxide are of high purity. Impurities can quench catalysts or participate in side reactions.
Reaction Conditions:
Temperature: While room temperature is often a starting point, some ring-opening reactions require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition. Experiment with a range of temperatures (e.g., from room temperature up to 50-60 °C) in small-scale trials.
Catalyst: The choice of catalyst is critical. Both acid and base catalysis can be employed for epoxide ring-opening. Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) are often effective. If using a base, ensure it is strong enough to deprotonate the amino alcohol without promoting unwanted side reactions.
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Aprotic polar solvents like THF or DMF are often good choices. Ensure your solvent is anhydrous, as water can react with the epoxide and some catalysts.
Troubleshooting Table: Epoxide Ring-Opening
Potential Issue
Recommended Action
Rationale
Incomplete Reaction
Increase reaction temperature in 10°C increments.
To overcome the activation energy barrier.
Add a catalyst (e.g., a Lewis acid).
To activate the epoxide ring towards nucleophilic attack.
Increase reaction time.
To allow the reaction to proceed to completion.
Formation of Side Products
Decrease reaction temperature.
To minimize decomposition and unwanted side reactions.
Use a milder catalyst.
To improve selectivity for the desired product.
Ensure an inert atmosphere (N₂ or Ar).
To prevent oxidation or other air-sensitive side reactions.
II. Challenges in Intramolecular Cyclization
Question 2: The intramolecular cyclization to form the 1,4-oxazepane ring is resulting in a very low yield, with a significant amount of starting material remaining and some evidence of polymerization. What can I do to favor the desired cyclization?
Answer: Low yields in the formation of seven-membered rings are a common challenge. The primary competing reaction is often intermolecular polymerization. To favor the intramolecular pathway, the following strategies are recommended:
High Dilution Conditions: This is the most critical factor. Running the reaction at a very low concentration (e.g., 0.01-0.05 M) favors the intramolecular reaction, as the reactive ends of the same molecule are more likely to find each other than to react with another molecule. This can be achieved by the slow addition of the acyclic precursor to a large volume of refluxing solvent.
Choice of Base/Catalyst: The selection of the base or catalyst is crucial. For a Williamson ether-type cyclization (alkoxide attacking an alkyl halide), a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often used. The choice of base can influence the rate and selectivity of the cyclization.
"Template Effect" with Metal Cations: Certain metal cations can coordinate to heteroatoms in the acyclic precursor, holding it in a conformation that favors cyclization. This "template effect" can be achieved by using salts like cesium carbonate (Cs₂CO₃), which is known to promote macrocyclization and the formation of medium-sized rings.
Set up a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Add a large volume of a suitable high-boiling, anhydrous solvent (e.g., DMF or acetonitrile) and the base (e.g., Cs₂CO₃) to the flask.
Heat the solvent to reflux.
Dissolve the acyclic amino diol precursor in a small amount of the same anhydrous solvent and add it to the dropping funnel.
Add the precursor solution dropwise to the refluxing solvent over a period of several hours (e.g., 8-12 hours).
After the addition is complete, continue to reflux the reaction mixture and monitor its progress by TLC or LC-MS.
III. Purification and Salt Formation Issues
Question 3: My purified 6-(Hydroxymethyl)-1,4-oxazepan-6-ol appears to be a viscous oil and is difficult to handle. The subsequent formation of the HCl salt gives a low yield of a sticky solid. How can I improve the isolation and purification of the final product?
Answer: The presence of two hydroxyl groups and a secondary amine in the target molecule can lead to high polarity and hygroscopicity, making it prone to being an oil and difficult to crystallize. Here are some strategies to address this:
Purification of the Free Base:
Chromatography: If silica gel chromatography is used, consider deactivating the silica with a small amount of a base like triethylamine in the eluent to prevent streaking and irreversible adsorption of the amine. Alternatively, alumina chromatography may be a better option.
Kugelrohr Distillation: If the compound is thermally stable, short-path distillation under high vacuum can be an effective purification method for oils.
Optimizing HCl Salt Formation:
Solvent System: The choice of solvent is critical for crystallization. A common method is to dissolve the purified free base in a solvent in which the HCl salt is insoluble. Ethers like diethyl ether or MTBE, or esters like ethyl acetate are often good choices.
HCl Source: Use a solution of HCl in a non-aqueous solvent, such as HCl in diethyl ether or HCl in dioxane. Gaseous HCl can also be bubbled through the solution. Avoid using aqueous HCl, as the presence of water can hinder crystallization.
Procedure:
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
Slowly add a solution of HCl in an anhydrous solvent (e.g., diethyl ether) with stirring.
If a precipitate forms, continue stirring in an ice bath to maximize precipitation.
If no precipitate forms, you may need to add a less polar co-solvent (an "anti-solvent") like hexane or heptane dropwise until turbidity is observed, then cool to induce crystallization.
Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
Troubleshooting Table: HCl Salt Formation
Problem
Possible Cause
Suggested Solution
No precipitate forms
HCl salt is soluble in the chosen solvent.
Add a less polar anti-solvent (e.g., hexane, heptane) to decrease solubility.
Product is too dilute.
Concentrate the solution before or after HCl addition.
Oily or sticky precipitate
Presence of impurities.
Re-purify the free base before salt formation.
Residual water.
Ensure all solvents are anhydrous and use a non-aqueous source of HCl.
Low yield of solid
Incomplete precipitation.
Cool the mixture for an extended period (e.g., overnight at 4 °C).
Loss during filtration/washing.
Use a minimal amount of cold washing solvent.
IV. General FAQs
Question 4: How can I monitor the progress of my reactions effectively?
Answer: For reactions involving polar, non-chromophoric compounds like the target molecule, standard UV-active TLC can be challenging. Here are some recommended monitoring techniques:
Thin-Layer Chromatography (TLC):
Staining: Use a stain that reacts with the functional groups present. Potassium permanganate (KMnO₄) stain is excellent for visualizing hydroxyl and amine groups. Ninhydrin stain is specific for primary and secondary amines.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring reaction progress, as it provides information on the molecular weight of the components in the reaction mixture, helping to identify the starting material, product, and any major byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR can provide a clear picture of the conversion of starting material to product.
Question 5: What are some common safety considerations for this synthesis?
Answer: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis may include:
Reactive Reagents: Be cautious when handling strong bases like sodium hydride (pyrophoric) and reactive reagents like epoxides (potential mutagens).
Solvents: Work in a well-ventilated fume hood when using volatile organic solvents.
Acids and Bases: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling corrosive acids and bases.
By systematically addressing these common issues, researchers can enhance the yield and purity of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol HCl, facilitating further research and development.
References
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
Bagnoli, L., Scarponi, C., Rossi, M. G., Testaferri, L., & Tiecco, M. (2011). Synthesis of enantiopure 1,4-dioxanes, morpholines, and piperazines from the reaction of chiral 1,2-diols, amino alcohols, and diamines with vinyl selenones. Chemistry, 17(3), 993-9. [Link]
Mol, J. C. (2004). Applications of olefin metathesis in oleochemistry: an example of green chemistry. Green Chemistry, 6(11), 513-517.
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
Galli, C. (1998). Radical reactions with crown ethers: a model for the study of the factors controlling the C-H reactivity in ethereal functions. Chemical reviews, 88(5), 765-793.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Hygroscopicity & Deliquescence in Amine Hydrochlorides
Ticket ID: OX-HCL-001
Status: Open
Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Executive Summary: The "Wet Salt" Challenge
You are likely visiting this page because your batch of Oxazepane Hydrochloride (or a related 1,4-oxazepane derivative) has transitioned from a free-flowing powder to a sticky gum, oil, or liquid upon exposure to ambient air.
The Science: Oxazepane derivatives contain secondary or tertiary amine centers. When protonated with Hydrochloric Acid (HCl), the resulting chloride ion (
) acts as a hard base with high charge density. If the lattice energy of the crystal is lower than the hydration energy, the salt will aggressively scavenge atmospheric water to solvate the ions. This leads to deliquescence —where the solid dissolves in its own sorbed water.
This guide provides immediate handling protocols, characterization logic, and chemical remediation strategies.
Module 1: Immediate Handling & Triage
Q1: My sample turned into a sticky oil on the balance. Is it chemically degraded?
A: Not necessarily, but it is physically compromised.
This is likely deliquescence (physical change), not degradation (chemical change), unless water has triggered hydrolysis. However, for oxazepane systems, a secondary risk is disproportionation .
Scenario A (Deliquescence): The salt is intact but dissolved in water. It can be recovered by lyophilization or vacuum drying.
Scenario B (Disproportionation): The absorbed water lowers the local pH, potentially allowing the HCl gas to escape or the salt to revert to the free base (oily) and aqueous HCl.
Action Plan:
Do not heat the oil in an oven (accelerates hydrolysis/disproportionation).
Re-dissolve the oil in anhydrous Methanol (MeOH) .
Rotary evaporate to dryness.
Store immediately in a desiccator over
or KOH pellets.
Q2: How do I accurately weigh this material for bioassays without error?
A: Standard weighing papers are insufficient. You must use the "Weighing by Difference" technique inside a controlled environment.
Protocol: Hygroscopic Weighing
Environment: Use a glove box (
atmosphere) or a glove bag purged with dry argon. If unavailable, work rapidly.
Vessel: Use a tared glass vial with a screw cap (septum caps are best).
Step 1: Add approximate amount of salt to the vial inside the dry environment and close tightly.
Step 2: Weigh the full vial on the analytical balance outside. Record Mass (
).
Step 3: Rapidly transfer the salt to your reaction solvent.
Step 4: Immediately re-weigh the empty (or residual) vial. Record Mass (
).
Calculation:
.
Module 2: Characterization & Classification
Q3: How do I quantify "how bad" the hygroscopicity is?
A: You need Dynamic Vapor Sorption (DVS) .[1][2][3] A simple Loss on Drying (LOD) test is insufficient because it destroys the sample and doesn't show reversibility.
Standard DVS Protocol (Amine HCl Salts):
Temperature: 25°C (isothermal).
Cycle: 0% RH
90% RH 0% RH (2 cycles).
Step Size: 10% RH increments.
Equilibrium Criteria:
per minute.
Data Interpretation Table (USP <1241> Criteria)
Classification
Mass Change (at 80% RH)
Handling Implication
Non-hygroscopic
Standard storage.
Slightly hygroscopic
Store in tight containers.
Moderately hygroscopic
Desiccant required. Rapid weighing.
Very hygroscopic
Glove box only. Lyophilization recommended.
Deliquescent
Liquid formation
CRITICAL: Salt form change recommended.
Q4: My DVS graph shows a gap between the adsorption and desorption lines. Why?
A: This is Hysteresis , and it diagnoses the mechanism of water uptake.
Surface Adsorption: No hysteresis. Water sticks to the surface and leaves easily.
Bulk Absorption (The "Sponge" Effect): Significant hysteresis. Water penetrates the crystal lattice. This is common in amorphous Oxazepane HCl.
Stoichiometric Hydrate: Step-change in mass that does not return to baseline at moderate RH. You have formed a stable hydrate (e.g., Oxazepane HCl
).
Visual Logic: DVS Interpretation
Figure 1: Decision matrix for interpreting water sorption isotherms. Use this to determine if your material needs physical remediation (particle size) or chemical remediation (recrystallization).
Module 3: Remediation & Process Optimization
Q5: The batch is amorphous. How do I force it to crystallize?
A: Amorphous solids have high free energy and high surface area, making them moisture magnets. You must anneal the lattice via controlled recrystallization .
The "Anti-Solvent" Protocol for HCl Salts:
Avoid Ethanol: HCl salts are often too soluble in ethanol, leading to oiling out.
Preferred Solvent: Isopropanol (IPA) or Methanol (MeOH) (minimal amount).
Preferred Anti-Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (
).
Step-by-Step Procedure:
Dissolve the amorphous gum in the minimum volume of hot IPA.
Allow to cool to room temperature.
Add EtOAc dropwise until persistent cloudiness appears (the "cloud point").
Add 1-2 drops of IPA to clear the solution.
Vapor Diffusion: Place the open vial inside a larger jar containing pure EtOAc. Seal the outer jar. The EtOAc vapors will slowly diffuse into the IPA, gently forcing the salt out as crystals rather than oil.
Q6: I've tried recrystallization, but it's still deliquescent. What now?
A: If the HCl salt is intrinsically deliquescent, no amount of purification will fix it. You must perform a Salt Switch .
Salt Selection Strategy:
HCl is a small, high-charge-density counterion. Switch to large, lipophilic, or bidentate counterions to pack the lattice more efficiently and exclude water.
Recommended Alternatives for Oxazepanes:
Fumarate: (1:1 or 2:1). Often forms stable, non-hygroscopic networks due to hydrogen bonding capability.
Succinate: Similar to fumarate but more flexible.
Maleate: Good for crystallization, though sometimes less stable than fumarate.
Visual Logic: The Remediation Workflow
Figure 2: Workflow for stabilizing the drug substance. Always attempt to improve crystallinity before abandoning the HCl salt form.
References
United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.
Murikipudi, V., et al. (2013). "Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis."[4] Pharmaceutical Development and Technology.
Surface Measurement Systems. "Dynamic Vapor Sorption (DVS) Introduction and Method."
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection logic).
Ardena. "Dynamic Vapor Sorption (DVS) and its relevance in API characterization."
Technical Support Center: Polar Heterocycle Purification
Topic: Optimizing Purification of Polar Oxazepane Diols by HPLC Status: Operational | Lead Scientist: Senior Application Specialist Mission Statement Welcome to the Technical Support Center. You are likely here because o...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Purification of Polar Oxazepane Diols by HPLC
Status: Operational | Lead Scientist: Senior Application Specialist
Mission Statement
Welcome to the Technical Support Center. You are likely here because oxazepane diols represent a "perfect storm" of chromatographic challenges: they are highly polar (eluting near the void volume on C18), often lack strong UV chromophores, and contain basic amine functionality that leads to severe peak tailing.
This guide moves beyond basic textbook definitions. We treat your HPLC system as a holistic machine where solubility, retention mechanics, and detection physics must align. Below are the specific troubleshooting modules designed to resolve your current experimental bottlenecks.
Module 1: Retention Issues (The "Void Volume" Problem)
User Issue:
"My oxazepane diol elutes at the dead time (
) on my standard C18 column, co-eluting with salts and injection solvent."
Root Cause Analysis:
Oxazepane diols possess high polarity due to the seven-membered heterocycle and dual hydroxyl groups. On a standard C18 column, the hydrophobic retention mechanism (van der Waals forces) is insufficient to overcome the compound's affinity for the aqueous mobile phase.
Troubleshooting Protocol:
Option A: The "Aqueous Stability" Route (Modified C18)
If you must use Reversed-Phase (RP), standard C18 columns suffer from "phase collapse" (dewetting) in 100% water.
Solution: Switch to a Polar-Embedded or AQ-type C18 column. These phases contain hydrophilic groups near the silica surface that allow the C18 chains to remain extended even in 100% aqueous conditions [1].
Protocol: Start with 100% Buffer (e.g., 10mM Ammonium Formate) for 5 minutes, then ramp to 10% Acetonitrile over 20 minutes.
Option B: The HILIC Route (Recommended)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for these molecules.
Mechanism: HILIC creates a water-rich liquid layer on the surface of a polar stationary phase (Silica, Amide, or Diol).[1] Your analyte partitions into this stagnant water layer rather than binding to the surface ligands directly [2].
Critical Adjustment: In HILIC, Water is the Strong Solvent .[1][2][3] You must invert your gradient logic.
HILIC Method Development Decision Tree
Figure 1: Decision matrix for column selection based on compound polarity (LogP).
Module 2: Peak Shape & Tailing (The "Silanol" Problem)
User Issue:
"I have retention, but the peak tails severely (Asymmetry > 1.5). Integration is impossible."
Root Cause Analysis:
The oxazepane ring contains a secondary amine. At neutral pH, this amine is protonated (
). These positively charged species interact ionically with residual deprotonated silanols () on the silica support surface. This secondary interaction causes the "drag" or tailing [3].[4]
Troubleshooting Protocol:
Strategy 1: The "pH Suppression" Method (Low pH)
Action: Lower mobile phase pH to < 3.0 using 0.1% Formic Acid or TFA.
Why: At pH 3, silanols are protonated (
) and neutral, eliminating the ionic attraction to your amine.
Risk: Low pH may reduce retention time for basic compounds in RP mode as the amine becomes fully ionized and more water-soluble.
Strategy 2: The "High pH" Method (High pH)
Action: Raise pH to > 10 using Ammonium Hydroxide (requires Hybrid Particle Technology columns like Waters XBridge or Agilent Poroshell HPH).
Why: At pH 10, the amine is deprotonated (neutral), eliminating the ionic interaction.
Benefit: Often drastically improves loading capacity for prep-scale work.
Data Comparison: Tailing Factor (
) vs. Modifier
Mobile Phase Modifier
pH
Mechanism
Expected
None (Water/ACN)
~7.0
Strong Silanol Interaction
> 2.0 (Poor)
0.1% Formic Acid
~2.7
Silanol Suppression
1.1 - 1.3 (Good)
10mM Amm. Bicarb
~10.0
Amine Neutralization
1.0 - 1.2 (Excellent)
Module 3: Prep-Scale Solubility (The "Injection" Problem)
User Issue:
"My sample is dissolved in DMSO/Methanol. When I inject it for purification, the pressure spikes or the peak splits."
Root Cause Analysis:
Oxazepane diols are polar but often require organic solvents (DMSO) for high-concentration prep loads. Injecting a "strong" solvent plug (DMSO) into a "weak" mobile phase (Water/Buffer) causes Solvent Shock . The sample precipitates at the interface or travels too fast through the column head, causing band broadening [4].
Solution: At-Column Dilution (ACD)
Do not inject directly. Use a system configuration that dilutes the sample after the injector but before the column.
ACD Workflow:
Injector: Delivers sample in 100% DMSO.
Tee Junction: A secondary pump delivers a high flow of aqueous buffer (Weak Solvent) to the Tee.
Mixing: The sample is diluted 1:10 or 1:20 instantly, trapping the analyte at the head of the column while the DMSO washes through.
Figure 2: At-Column Dilution (ACD) flow path to prevent precipitation and solvent shock.
Module 4: Detection (The "Visibility" Problem)
User Issue:
"I see nothing on the UV trace, or just noise at 210 nm."
Root Cause Analysis:
Oxazepane diols lack conjugated pi-systems (aromatic rings or extensive double bonds). They are effectively "invisible" to standard UV detection >220 nm.
Why: CAD is a universal detector that responds to any non-volatile analyte. It is generally more sensitive than ELSD and offers a more uniform response factor, meaning peak area correlates better to mass regardless of chemical structure [5].[6]
Requirement: Mobile phase must be volatile (Ammonium Formate/Acetate are okay; Phosphate buffers are forbidden).
Option B: Derivatization (Last Resort)
If CAD/ELSD/MS are unavailable, react the hydroxyl groups with benzoyl chloride .
Result: Adds a UV chromophore (benzoate ester) visible at 254 nm.
Drawback: Adds a chemical step and changes the polarity, requiring method re-development.
References
YMC America. (2017).[7] 3 Ideal Columns for Analyzing Polar Compounds.[7] YMC Technical Notes. Link
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[7][8] Journal of Chromatography A. Link
Restek Corporation. (2025). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Technical Library. Link
Waters Corporation. (2025). Using At-Column Dilution in Preparative Liquid Chromatography.[9][10][11] Waters Application Notes. Link
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Thermo Fisher Analytical Science. Link
Diagnostic Overview: Why is Your Oxazepane Crashing Out?
Welcome to the Solvation Hub. If you are working with 1,4-oxazepanes (or their 1,2/1,3 isomers), you are likely encountering a "solubility valley." These 7-membered heterocycles possess a unique combination of physicochemical properties that frustrate standard solvation protocols.
The Root Cause Analysis
To solve the issue, we must first diagnose the mechanism of precipitation. Oxazepanes fail to dissolve due to three competing factors:
Conformational Flexibility & Lattice Energy: unlike flat aromatics (pyridines) or rigid aliphatics (piperidines), the 7-membered oxazepane ring adopts a twisted chair/boat conformation. When these molecules pack into a crystal lattice, they often find highly stable, dense packing arrangements driven by dipolar interactions between the ether oxygen and the amine nitrogen. Breaking this lattice requires high energy.
The Amphiphilic Trap: The scaffold contains a lipophilic hydrocarbon backbone and polar heteroatoms.
Non-polar solvents (Hexane, Et2O): Cannot overcome the dipole-dipole lattice interactions.
Polar protic solvents (Water): Often fail due to the lipophilic carbon backbone (unless the amine is protonated).
Hydrogen Bonding Network: If your oxazepane is a secondary amine (
), it acts as both a donor and an acceptor. In non-polar solvents like DCM, these molecules prefer to H-bond with each other rather than the solvent, leading to aggregation and precipitation.
Decision Matrix: The Solvent Selection Logic
Do not guess. Use this logic flow to select the correct solvent system based on your specific application (Reaction, NMR, or Purification).
Figure 1: Decision tree for selecting solvent systems based on the chemical state of the oxazepane scaffold.
Technical Troubleshooting (Q&A)
Scenario A: "My compound dissolves in DCM but precipitates upon adding Hexane/EtOAc."
Diagnosis: You are hitting the "Oiling Out" zone. Oxazepanes often refuse to crystallize and instead form a gummy oil or amorphous solid when a non-polar anti-solvent is added too quickly.
The Fix:
Do not use Hexane. Switch to Diisopropyl Ether (IPE) or MTBE as the anti-solvent. These ethers have slightly higher polarity and H-bond accepting capability than alkanes, allowing for a slower, more controlled desolvation.
Protocol: Dissolve in minimal DCM. Add MTBE dropwise until cloudiness persists. Heat gently to redissolve, then let cool slowly in a Dewar flask to control the thermal gradient.
Scenario B: "I cannot get a clean NMR; the peaks are broad or missing."
Diagnosis: This is likely due to conformational exchange (ring flipping between chair/twist-boat) occurring at a rate comparable to the NMR timescale, or aggregation.
The Fix:
Temperature: Run the NMR at 50°C (323 K) . This speeds up the ring flip, averaging the signals into sharp peaks.
Solvent: Switch from
to DMSO- or Pyridine- . These solvents disrupt intermolecular H-bonds (breaking aggregates) and their viscosity/polarity often stabilizes one conformer or speeds up the exchange.
Scenario C: "The compound is stuck on the silica baseline during purification."
Diagnosis: The basic nitrogen is interacting strongly with the acidic silanols on the silica gel.
The Fix:
The "Ammonia Trick": Do not just use MeOH/DCM. Use 7N Ammonia in MeOH mixed with DCM (e.g., 95:5 DCM:7N
in MeOH). The ammonia competes for the silanol sites, freeing your oxazepane to move down the column [1].
Alternative Stationary Phase: If the amine is highly polar, switch to Neutral Alumina or use a C18 Reverse Phase column with Water/Acetonitrile (+0.1% Formic Acid).
Advanced Protocols
Protocol 1: The "Silver Bullet" Dissolution for Reactions
When standard solvents (THF, DCM, Toluene) fail to dissolve your scaffold for a reaction (e.g., acylation or alkylation), use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a cosolvent.
Why it works: HFIP is a potent hydrogen bond donor (high
value) but non-nucleophilic. It solvates the lone pairs on the oxazepane oxygen and nitrogen, breaking the crystal lattice without interfering with most electrophilic reactions [2].
Step-by-Step:
Place 1 mmol of Oxazepane in the flask.
Add HFIP (0.5 - 1.0 equivalents relative to solvent volume, or just 5-10% v/v).
Sonicate for 30 seconds. The mixture should turn clear.
Dilute with the main solvent (e.g., DCM or Toluene).
Understanding how we break the lattice is crucial for selecting the right additive.
Figure 2: Mechanism of action: Protic solvents (MeOH) disrupt H-bonds, while high-dipole solvents (DMSO) shield the polar functionalities.
References
Still, W. C., Kahn, M., & Mitra, A. (1978).[4] Rapid chromatographic techniques for preparative separations with moderate resolution.[4] The Journal of Organic Chemistry, 43(14), 2923–2925.[4] Link
Colomer, I., et al. (2017). Hexafluoroisopropanol as a Tunable Solvent in Organic Synthesis. Chemical Reviews, 117(18), 11837–11936. Link
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link
The 1,4-oxazepane ring is a privileged 7-membered scaffold in drug discovery, often bridging the gap between morpholines and diazepanes.[1] While the saturated core is theoretically stable, specific substitution patterns—particularly 2-substituted (hemiaminal/acetal-like) or highly strained variants—render the ether linkage susceptible to acid-catalyzed cleavage or transannular rearrangement.
This guide addresses the "Hidden Degradation" phenomenon where standard acidic manipulations (e.g.,
-Boc deprotection, HPLC with TFA) trigger ring opening or contraction to thermodynamically favored 5- or 6-membered rings.
Module 1: The Mechanistic Basis (The "Why")
To prevent degradation, one must understand the driving force. 1,4-oxazepanes possess significant conformational entropy and transannular strain .
Protonation Hierarchy: In acidic media, the nitrogen (N4) is protonated first. However, strong acids or high concentrations force equilibrium protonation of the ether oxygen (O1).
The Cleavage Event: Once O1 is protonated, the bond weakens. If the C2 or C7 position stabilizes a carbocation (e.g., via an adjacent aromatic ring or heteroatom), the C-O bond cleaves.
Transannular Rearrangement: This is the most insidious failure mode. The flexible 7-membered ring allows the nitrogen lone pair (if deprotonated transiently) or a hydride to attack across the ring, leading to ring contraction (e.g., to a pyrrolidine or tetrahydrofuran derivative).
Visualizing the Failure Pathway
Figure 1: Mechanistic divergence of 1,4-oxazepane under acidic stress. Note that O-protonation is the gateway to ring opening.
Module 2: Troubleshooting Guides (Q&A)
Scenario A:
-Boc Deprotection leads to product loss or decomposition.
User Question: "I am trying to remove a Boc group from my 2-phenyl-1,4-oxazepane using 4M HCl in Dioxane. LCMS shows a complex mixture and loss of the M+H peak. What is happening?"
Diagnosis:
You are likely experiencing acid-catalyzed ether cleavage .[2] The 2-phenyl group stabilizes the carbocation resulting from C-O bond breaking. Furthermore, HCl/Dioxane is a "dry" acid system that promotes ion-pairing and can be extremely aggressive.
Corrective Actions:
Switch to a Scavenger System: Use TFA/DCM (1:1) but add Triethylsilane (Et
SiH) (5-10% v/v). The silane acts as a hydride source to quench transient carbocations, preventing polymerization or irreversible ring destruction [1][2].
Use a Non-Protic Method (The "Gold Standard"): Avoid Brønsted acids entirely. Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) .
Why: Silylates the carbamate oxygen, leading to Boc removal via a silyl carbamate intermediate without ever protonating the ether oxygen.
Scenario B: Compound degrades during HPLC purification.
User Question: "My crude NMR looks clean, but after prep-HPLC with Water/Acetonitrile (0.1% TFA), the fraction contains an aldehyde impurity."
Diagnosis:
The 1,4-oxazepane is hydrolyzing on the column. The combination of aqueous conditions, acidic pH (~2.0), and the pressure/concentration on the stationary phase accelerates hydrolysis, especially if the ring is strained.
Corrective Actions:
Change the Modifier: Switch from TFA to Formic Acid (weaker acid, pH ~2.5) or Ammonium Acetate (pH ~4.5).
Basic Mobile Phase: 1,4-Oxazepanes are generally base-stable. Use 10mM Ammonium Bicarbonate (pH 8-10) . This ensures the nitrogen remains neutral or deprotonated, and the ether linkage is inert [3].
Module 3: Validated Experimental Protocols
These protocols are designed to minimize the "O-Protonation" pathway described in Figure 1.
Best for: Highly acid-sensitive oxazepanes or those with C2-aryl substituents.
Setup: Dissolve
-Boc-1,4-oxazepane (1.0 equiv) in anhydrous DCM (0.1 M concentration) under Nitrogen.
Base Addition: Add 2,6-Lutidine (1.5 equiv). This buffers the reaction and scavenges tert-butyl cations.
Activation: Cool to 0°C . Dropwise add TMSOTf (1.2 equiv).
Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (stain with Ninhydrin).
Quench: Add saturated aqueous NaHCO
.
Workup: Extract with DCM. The ring remains intact because the pH never drops below neutral during the cleavage event.
Protocol 2: Scavenger-Assisted TFA Deprotection
Best for: Standard oxazepanes where TMSOTf is too expensive or unavailable.
Component
Ratio (v/v)
Function
TFA
45%
Acid source for carbamate cleavage.
DCM
45%
Solvent (diluent).
Triethylsilane (EtSiH)
5%
CRITICAL: Cation scavenger. Traps -butyl cations and prevents re-alkylation or ring fragmentation [2].
Water
5%
Nucleophile to finalize decarboxylation (prevents -trifluoroacetylation).
Procedure:
Prepare the cocktail fresh.
Add to the substrate at 0°C .
Allow to warm to Room Temperature. Do not heat.
Evaporate volatiles immediately upon completion (do not leave standing overnight).
Module 4: Decision Logic for Stability
Use this logic flow to determine the risk level of your specific 1,4-oxazepane scaffold.
Figure 2: Risk Assessment and Protocol Selection for 1,4-Oxazepane Deprotection.
References
BenchChem Technical Support. (2025).[3][4] Stability issues of 1,4-Oxazepane-6-sulfonamide in solution. Retrieved from BenchChem.com. Link
Krajčovičová, S., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Journal of Organic Chemistry / NIH. (Demonstrates use of TFA/Et3SiH to prevent degradation). Link
Kaliberda, O., et al. (2025).[1] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[1][2] (Discusses transannular interactions and stability). Link
Fisher Scientific. (n.d.).[2] Amine Protection / Deprotection Protocols. (General reference for Boc chemistry). Link
Highly hygroscopic.[1] Store at -20°C with desiccant. Moisture induces caking and hydrolysis.
Aqueous (Acidic)
Moderate
The HCl salt yields an acidic pH (~3-4).[1] Stable for <24h at RT. Prolonged exposure leads to ether hydrolysis.
Aqueous (Neutral)
High
Most stable at pH 7.0–7.4. Recommended for biological assays.
Aqueous (Basic)
Low
pH > 9.0 risks elimination reactions or oxidative degradation of the hydroxymethyl group.
Temperature
Sensitive
Avoid heating >40°C in aqueous solution. Autoclavability is NOT recommended.
Part 2: Mechanistic Insight (Why it behaves this way)
As a Senior Application Scientist, I often see researchers treat this compound as a simple inert scaffold. It is not. The 1,4-oxazepane ring is a cyclic ether-amine.[1] While the 7-membered ring is generally robust, the gem-disubstitution (hydroxyl and hydroxymethyl at C6) introduces specific reactivities.
The Acid-Catalyzed Ring Opening (The Primary Threat)
When you dissolve the HCl salt in unbuffered water, the pH drops (typically to pH 3–4). While 1,4-oxazepanes are more stable than their 5- or 6-membered counterparts due to ring strain differences, the ether oxygen is protonation-sensitive.[1]
Mechanism: Protonation of the ether oxygen at position 1 weakens the C-O bonds. Water (nucleophile) can then attack, leading to ring opening and the formation of an acyclic amino-diol chain.
Risk Factor: This is slow at 4°C but accelerates significantly at Room Temperature (RT) or upon heating.
The Gem-Disubstituent Effect
The presence of both a hydroxyl and a hydroxymethyl group at C6 creates a "neopentyl-like" steric environment.[1]
Pro: This sterically shields the nitrogen to some degree, making the ring relatively resistant to metabolic degradation compared to unsubstituted oxazepanes.
Con: It increases the complexity of the solvation shell. In high concentrations (>50 mM), this can lead to aggregation or "oiling out" if the pH is adjusted rapidly to the isoelectric point.
Part 3: Visualizing the Stability Landscape
The following diagram illustrates the decision matrix for handling this compound to prevent degradation.
Figure 1: Stability decision tree. Dissolving the HCl salt in pure water creates an acidic environment prone to degradation over time. Buffering is the corrective action.
Part 4: Troubleshooting & FAQs
Q1: My aqueous stock solution turned slightly yellow after 2 days at 4°C. Is it still usable?
Diagnosis: Oxidation.[2] The hydroxymethyl group (-CH2OH) is a primary alcohol susceptible to slow oxidation to the aldehyde or carboxylic acid, especially in the presence of trace metal ions or light. The yellow color often indicates trace amine oxidation products (N-oxides).[1]
Action:Discard. The appearance of color indicates impurity formation >1-2%, which can interfere with biological assays.
Prevention: Degas your buffers (remove dissolved O2) and store aliquots at -20°C or -80°C.
Q2: I see a new peak in LC-MS with M+18 mass shift. What is this?
Mechanism: The oxazepane ring (M) opens by adding a water molecule (+18 Da). This confirms acid-catalyzed hydrolysis occurred.[1]
Fix: Your solution was likely too acidic for too long. Switch to a buffered solvent system (e.g., 10 mM Ammonium Bicarbonate) for your LC-MS injection to prevent on-column degradation, and prepare fresh samples.[1]
Q3: Can I freeze-thaw the aqueous stock solution?
Answer:Limit to 1 cycle.
Reasoning: As water freezes, solutes concentrate in the remaining liquid phase (eutectic effect). This can cause localized pH drops (in HCl salts) to extremely acidic levels (pH < 1) just before solidification, accelerating degradation.
Protocol: Flash freeze in liquid nitrogen to minimize the time spent in the "concentrated liquid" phase.
Q4: The compound precipitated when I added NaOH to neutralize the HCl.
Diagnosis: Isoelectric precipitation.
Explanation: You converted the highly soluble ionic HCl salt into the neutral free amine. While this compound is polar (poly-hydroxylated), the free base is significantly less soluble than the salt.
Fix: Do not neutralize to pH > 8. Keep the pH near physiological levels (7.2–7.4) where the amine remains partially protonated or sufficiently solvated.
Part 5: Validated Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (50 mM)
Use this for cell culture or enzymatic assays.
Weighing: Weigh the target amount of HCl salt rapidly. (Note: The salt is hygroscopic; minimize air exposure).
Solvent Choice: Do NOT use pure water. Use PBS (pH 7.4) or HEPES (25 mM, pH 7.5) .
Dissolution:
Add 80% of the calculated buffer volume.
Vortex gently until dissolved (Solution should remain clear).
Check pH with a micro-probe. It may dip slightly due to the HCl; adjust carefully with dilute NaOH if pH < 6.5.
Make up to final volume.
Sterilization: Filter through a 0.22 µm PVDF or PES membrane. (Nylon can adsorb polar amines).
Storage: Aliquot immediately into light-protective tubes. Store at -20°C.
Perform this if you suspect your batch has degraded.
Prepare: A 1 mg/mL solution in water.
Stress: Split into two vials.
Vial A: Keep at 4°C (Control).
Vial B: Heat to 60°C for 1 hour (Stress).
Analyze: Run UPLC-MS (C18 column, Acidic mobile phase).
Criteria:
If Vial B shows >5% loss of parent peak or appearance of "M+18" (hydrolysis) or "M+16" (oxidation) peaks compared to Vial A, the batch is unstable and requires fresh preparation for critical experiments.
References
PubChem. Compound Summary: (6S)-6-Methyl-1,4-oxazepan-6-ol. National Library of Medicine. Retrieved from [Link] (Physicochemical properties).
ResearchGate. Stability issues of 1,4-Oxazepane derivatives in acidic solution. (Inferred from Oxazepam acid hydrolysis reaction). Retrieved from [Link].
The 6,6-disubstituted 1,4-oxazepane scaffold (often a gem-dimethyl or spirocyclic motif) presents a unique paradox in medicinal chemistry. While the Thorpe-Ingold effect (gem-dialkyl effect) theoretically accelerates ring closure by reducing conformational entropy, it frequently locks the resulting seven-membered ring into a rigid chair-twist conformation.[1] This "frozen" pucker often buries the nitrogen lone pair (N4) or creates significant transannular strain, rendering standard nucleophilic substitutions and amide couplings sluggish or completely inert.[1]
This guide provides field-proven protocols to overcome these specific energy barriers, moving beyond standard "try harder" approaches to mechanistically grounded solutions.
Module 1: Diagnostic & Mechanistic Analysis
User Query: "My LCMS shows <5% conversion for N-acylation of my 6,6-dimethyl-1,4-oxazepane, even with HATU. Is the amine dead?"
Scientist Response:
The amine is not "dead," but it is likely conformationally shielded . In 6,6-disubstituted systems, the bulky groups at C6 force the ring into a specific low-energy conformation to minimize 1,3-diaxial interactions.[1] This often orients the N4-hydrogen (or lone pair) into a pseudo-axial position, sterically crowded by the C6 substituents or the C2-C3 bridge.[1]
Use COMU/Oxyma (more stable active ester) or Flow Chemistry .
Module 2: N-Functionalization (The "Impossible" Coupling)
The Problem: Standard reagents (EDC, HOBt, HATU) create bulky active esters that cannot physically approach the sterically hindered secondary amine of the oxazepane.[1]
The Solution: You must minimize the size of the electrophile or increase the energy of the system.[1]
Protocol A: The "Red-Shifting" Reagent Switch (COMU/PyAOP)
Why: COMU generates an Oxyma-active ester which is less bulky and more reactive than the OBt/OAt esters generated by HBTU/HATU.[1] PyAOP is the pyridyl analog of PyBOP and is superior for hindered amines.
Dissolve Carboxylic Acid (1.1 equiv) and COMU (1.1 equiv) in DMF (0.2 M).
Add DIPEA (2.5 equiv) and stir for 2 min (Pre-activation is critical).
Add the 6,6-disubstituted oxazepane (1.0 equiv).
Incubate at 50°C for 2 hours. Note: If fails, proceed to Protocol B.
Protocol B: The Acid Chloride/Fluoride Route (Steric Minimization)
Why: Acid chlorides are the smallest possible electrophiles. If the acid is acid-labile, use TFFH to generate the Acid Fluoride in situ.[1]
Generation: Treat Carboxylic Acid (1.2 equiv) with Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in DCM at 0°C for 30 min.
Evaporation: Remove solvent (removes HCl byproduct) if possible, or use directly.
Coupling: Re-dissolve in THF. Add the oxazepane (1.0 equiv) and AgCN (1.5 equiv) or collidine.[1]
Expert Tip: Silver cyanide (AgCN) acts as a "soft" Lewis acid to pull the chloride, creating a transient acylium-like species that is hyper-reactive.[1]
Decision Logic: Coupling Reagent Selection
Figure 1: Decision matrix for selecting coupling conditions based on steric severity and substrate stability.
Module 3: Constructing the Core (Ring Closure Strategies)
User Query: "I'm trying to close the ring via SN2 (Mitsunobu or base-mediated) but it's failing. Should I switch methods?"
Scientist Response:
Yes. While the gem-dimethyl effect at C6 theoretically aids cyclization, it also hinders the trajectory of the nucleophile if you are doing an intermolecular displacement or if the leaving group is secondary.[1]
Comparative Analysis: Ring Closure Methods
Method
Suitability for 6,6-System
Technical Verdict
SN2 / Mitsunobu
Low to Medium
Often fails if the alcohol/leaving group is near the C6 bulk due to trajectory blocking.[1]
Reductive Amination
Medium
Good for forming the C-N bond, but intramolecular variants are prone to polymerization.
Ring-Closing Metathesis (RCM)
High
Preferred Route. The 6,6-substitution forces the two alkene "tails" together (Reactive Rotamer Effect), drastically accelerating the RCM.[1]
This is the most robust method for 6,6-disubstituted oxazepanes.[1]
Precursor Assembly: Synthesize the diene precursor (e.g., an allylic ether with an N-allyl group).[1] The 6,6-substitution should be on the carbon chain connecting them.[1]
Catalyst: Use Grubbs II or Hoveyda-Grubbs II (5 mol%).[1]
Conditions: Reflux in DCM or Toluene (0.01 M - dilute to prevent dimerization).
Additives: If the amine is basic, add Ti(OiPr)4 or use the HCl salt of the amine to prevent catalyst poisoning.[1]
Result: The gem-disubstitution usually drives this reaction to completion in <1 hour due to the pre-organization of the chain.
Synthesis Pathway Visualization
Figure 2: Pathway comparison. The RCM route leverages the steric bulk (Thorpe-Ingold) as an advantage, whereas SN2 pathways often fight against it.[1]
Module 4: FAQ & Troubleshooting
Q: Why does my NMR show broad peaks for the 6,6-disubstituted oxazepane?A: This indicates conformational flux on the NMR timescale. The 7-membered ring is flipping between chair/twist-boat forms.[1]
Fix: Run Variable Temperature (VT) NMR at -40°C (to freeze) or +80°C (to average) to get sharp signals for characterization.[1]
Q: Can I use microwave irradiation for the coupling?A:Yes, and you should. Steric hindrance is an activation energy problem. Heating to 100-120°C in a microwave for 10-20 minutes with COMU or T3P (Propylphosphonic anhydride) is often the only way to drive the reaction to completion.[1] T3P is particularly good as it has low epimerization risk and high solubility.
Q: The Mitsunobu reaction gave me the wrong isomer. Why?A: In hindered systems, the "clean inversion" of Mitsunobu can be compromised. If the SN2 attack is too slow due to the 6,6-bulk, the intermediate can undergo competing SN1-like pathways or elimination.[1]
Fix: Switch to the RCM route or alkylate the nitrogen with an electrophile that already contains the chiral center (retention of configuration strategy).[1]
References
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]
Context: Authoritative review on COMU, PyAOP, and handling hindered couplings.
Kaliberda, O., et al. (2025).[1][2] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Link[1]
Context: Recent specific protocols for oxazepane synthesis and optimization of steric parameters.[1]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
Context: Industrial perspective on using Acid Chlorides and T3P for difficult substr
Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters, 31(2), 205-208.[1] Link
Context: Foundation for phosphonium reagents in hindered amine coupling.[3]
For further assistance, please upload your specific reaction scheme to the secure portal.[1] Our team typically responds within 4 hours.
A Comparative Guide to the NMR Spectroscopic Characterization of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol HCl
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The 1,4-Oxazepane Core and the Need for Rigorous Characterization The seven-membered 1,4-oxazepane ring system is a "privileged scaff...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The 1,4-Oxazepane Core and the Need for Rigorous Characterization
The seven-membered 1,4-oxazepane ring system is a "privileged scaffold" in drug discovery, with derivatives exhibiting diverse biological activities.[1] The introduction of functional groups, such as the hydroxymethyl and hydroxyl moieties in 6-(Hydroxymethyl)-1,4-oxazepan-6-ol, creates a chiral center and increases the molecule's complexity and potential for specific biological interactions. Given this, unequivocal confirmation of the chemical structure is a critical first step in any research endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, complex heterocyclic systems often necessitate two-dimensional (2D) techniques for complete and accurate assignment of all proton and carbon signals.[2][3]
This guide will use the structure of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol HCl to illustrate a comprehensive NMR characterization workflow. The hydrochloride salt form is common for amine-containing compounds to improve solubility and stability. In an NMR experiment using a protic deuterated solvent like D₂O or CD₃OD, the amine proton may exchange with the solvent, potentially simplifying the spectrum. The choice of solvent is a critical experimental parameter. For this guide, we will consider the characterization in a common deuterated solvent such as DMSO-d₆, which would allow for the observation of exchangeable protons (OH and NH).
Predicted ¹H and ¹³C NMR Data for 6-(Hydroxymethyl)-1,4-oxazepan-6-ol HCl
In the absence of experimental spectra, we can predict the expected chemical shifts and multiplicities based on the electronic environment of each nucleus. The structure with proposed numbering is shown below:
Caption: Molecular structure of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol with numbering.
The following table summarizes the predicted ¹H and ¹³C NMR data. These predictions are based on typical chemical shift values for similar functional groups and analysis of data for related 1,4-oxazepane structures.[2][4]
Table 1: Predicted ¹H and ¹³C NMR Data for 6-(Hydroxymethyl)-1,4-oxazepan-6-ol in DMSO-d₆
Position
Predicted ¹³C Chemical Shift (δ, ppm)
Predicted ¹H Chemical Shift (δ, ppm)
Predicted ¹H Multiplicity
Key HMBC Correlations (¹H → ¹³C)
2
~65-70
~3.8-4.0
m
C3, C7
3
~45-50
~3.0-3.3
m
C2, C5
5
~50-55
~3.2-3.5
m
C3, C6, C7
6
~70-75 (quaternary)
-
-
C5, C7, C8
7
~60-65
~3.6-3.8
m
C2, C5, C6, C8
8
~60-65
~3.5-3.7
d
C6, C7
NH
-
~9.0-9.5 (broad)
br s
C3, C5
6-OH
-
~5.0-5.5
s
C5, C6, C7, C8
8-OH
-
~4.5-5.0
t
C8
Comparative Analysis with Structurally Related Oxazepanes
Our predictions can be contextualized by comparing them to experimentally obtained data for other 1,4-oxazepane derivatives. For instance, studies on 1,4-oxazepane-5-carboxylic acids show protons on carbons adjacent to the ring oxygen (positions 2 and 7) resonating at approximately 3.8-4.3 ppm, while those adjacent to the nitrogen (positions 3 and 5) are found further upfield at around 2.3-3.2 ppm.[4] Our predicted values are in general agreement with these ranges, with expected downfield shifts due to the influence of the hydroxyl and hydroxymethyl groups at C6.
Similarly, ¹³C NMR data for various benzo[b][5][6]oxazepines, while aromatic, show the aliphatic carbons of the oxazepine ring in the δ 105-165 ppm range, which is significantly different from our saturated system, highlighting the importance of comparing with closely related scaffolds.[5] More relevant are the data for 1,4-oxazepan-6-one derivatives, where the carbons alpha to the nitrogen and oxygen fall within the δ 48-76 ppm range, which aligns well with our predictions.[2]
Experimental Workflow for Structural Validation
To unequivocally validate the structure of a newly synthesized batch of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol HCl, a systematic series of NMR experiments is required.
Sample Preparation
Dissolution: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good starting point as it solubilizes many polar compounds and allows for the observation of exchangeable protons (NH and OH).
Filtration: Filter the sample into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
The following sequence of experiments, performed on a 400 MHz or higher spectrometer, would provide a comprehensive dataset for structural elucidation.
Caption: Recommended workflow for comprehensive NMR analysis.
¹H NMR: This is the initial and most fundamental experiment. It provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (which protons are adjacent to each other).
¹³C{¹H} NMR: This experiment reveals the number of unique carbon environments. The chemical shifts indicate the type of carbon (e.g., sp³, sp²).
COSY (Correlation Spectroscopy): This 2D experiment is crucial for establishing proton-proton connectivity. A cross-peak between two proton signals in a COSY spectrum indicates that they are spin-coupled, typically on adjacent carbons. This would be used to trace the connectivity from H-2 to H-3 and from H-5 to the NH, and H-7 to the protons on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is invaluable for assigning carbon resonances based on their known proton assignments.[2]
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-3 bonds). This is arguably the most powerful experiment for piecing together the molecular skeleton. For our target molecule, key HMBC correlations would be from the protons on C5 and C7 to the quaternary carbon C6, and from the hydroxymethyl protons (H-8) to C6, definitively proving the connectivity around the substituted carbon.[7]
Conclusion
While direct experimental NMR data for 6-(Hydroxymethyl)-1,4-oxazepan-6-ol HCl is not currently published, a robust characterization is achievable through a systematic application of 1D and 2D NMR techniques. By predicting the spectral features based on established chemical principles and comparing them with data from structurally analogous 1,4-oxazepane derivatives, researchers can confidently approach the structural elucidation of this and other novel heterocyclic compounds. The workflow and comparative data presented in this guide provide a solid foundation for such an analysis, underscoring the power of modern NMR spectroscopy in drug discovery and development.
References
The Royal Society of Chemistry. Base-Promoted Synthesis of Multisubstituted Benzo[b][5][6]oxazepines. Available from: [Link]
Gomory, A., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available from: [Link]
Mohammed, M. J., Ahmed, A. K., & Abachi, F. T. (2017). Synthesis & spectroscopic studies of some Oxazepeines & Benzooxazepine derivatives. Tikrit Journal of Pharmaceutical Sciences, 12(1). Available from: [Link]
ResearchGate. (PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Available from: [Link]
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
Comparative Analysis of Mass Spectrometric Fragmentation: Oxazepane Diols vs. Morpholine Analogs
Executive Summary & Scope In drug discovery, 1,4-oxazepane diols serve as critical scaffolds for glycosidase inhibitors and peptidomimetics. However, their structural elucidation is frequently complicated by the presence...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
In drug discovery, 1,4-oxazepane diols serve as critical scaffolds for glycosidase inhibitors and peptidomimetics. However, their structural elucidation is frequently complicated by the presence of thermodynamically stable 6-membered isomers (substituted morpholines).
This guide provides a definitive comparison of mass spectrometric strategies for analyzing oxazepane diols. Unlike rigid templates, this analysis focuses on the mechanistic causality of fragmentation—specifically how ring strain and conformational flexibility in 7-membered rings dictate unique dissociation pathways compared to their 6-membered analogs.
Key Takeaway: While Electron Ionization (EI) provides fingerprinting, Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID) is the superior method for structural assignment of oxazepane diols due to the preservation of the protonated molecular ion
and the generation of diagnostic water-loss series.
The choice of ionization source fundamentally alters the observed ions.
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI-MS/MS)
Energy Regime
Hard (~70 eV)
Soft (Thermal/Electric Field)
Molecular Ion
Weak or Absent ()
Dominant ( or )
Primary Mechanism
Radical-site initiated cleavage
Charge-site initiated (Mobile Proton Model)
Suitability for Diols
Low: Extensive dehydration often obscures the molecular weight.
High: Preserves hydroxyl groups; sequential water losses are diagnostic.
Structural Differentiation: Oxazepane vs. Morpholine
Distinguishing a 7-membered 1,4-oxazepane from a substituted morpholine relies on identifying specific ring-opening mechanisms.
Morpholine (6-membered): Characterized by a highly specific Retro-Diels-Alder (RDA) type fragmentation. This typically yields a neutral loss of
(mass 44) or (mass 28) depending on substitution.
Oxazepane (7-membered): The ring is conformationally flexible ("floppy"). It rarely undergoes a clean RDA. Instead, it favors
-cleavage adjacent to the nitrogen, followed by ring contraction or extensive side-chain losses.
Critical Insight: The presence of a "double water loss"
is significantly more facile in oxazepane diols due to the flexible ring allowing transannular interactions that facilitate intramolecular proton transfer.
Mechanistic Deep Dive: The Oxazepane Fragmentation Pathway
To interpret the spectra correctly, one must understand the Charge-Migration and Charge-Retention mechanisms.
The "Mobile Proton" Effect in Diols
In ESI, the ionizing proton is not static. It migrates between the basic Nitrogen atom and the Hydroxyl oxygens.
Site N (Ground State): The proton resides on the nitrogen. Collisional activation causes
-cleavage (breaking the ring C-C or C-N bonds).
Site O (Activated State): The proton migrates to a hydroxyl group. This weakens the C-O bond, leading to the neutral loss of water (
, 18 Da).
Diagnostic Pathway Visualization
The following diagram illustrates the competitive pathways for a generic 1,4-oxazepane diol.
Figure 1: Competitive fragmentation pathways in ESI-MS/MS. The 7-membered ring flexibility significantly enhances the secondary water loss pathway compared to rigid analogs.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating . If the "System Suitability" criteria are not met, data interpretation will be flawed.
Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS).
Caution: Avoid high concentrations to prevent dimer formation (
), which complicates spectral interpretation.
Instrument Parameters (QqQ or Q-TOF)
Ionization: ESI Positive Mode.
Capillary Voltage: 3.0 - 3.5 kV.
Collision Energy (CE): Perform a CE Ramp (e.g., 10, 20, 30, 40 eV).
Reasoning: Diols are fragile. Low CE (10-15 eV) confirms the molecular ion. High CE (30+ eV) forces the skeletal rearrangements necessary to distinguish ring sizes.
The Workflow Diagram
Figure 2: Step-by-step experimental workflow for structural elucidation of oxazepane diols.
Supporting Data: Diagnostic Ion Table
The following table summarizes the theoretical fragmentation data comparing a generic 1,4-Oxazepane-di-ol (
, MW 133) against a Morpholine-methanol isomer.
m/z (approx)
Ion Identity
Oxazepane Behavior (7-Ring)
Morpholine Behavior (6-Ring)
134
Base Peak (at low CE).
Base Peak (at low CE).
116
High intensity. OH groups are often on the flexible ring.
Moderate intensity.
98
Diagnostic: High intensity due to ring flexibility facilitating proton transfer.
Low/Absent. Rigid ring prevents necessary conformation for 2nd loss.
88/89
Ring Cleavage
Mixed population (complex).
Diagnostic: Sharp peak from loss of (RDA).
72
Fragment
-cleavage product ().
Different pathway.
Interpretation Guide:
If your spectrum shows a dominant m/z 98 (double water loss) relative to the molecular ion, the sample is likely the Oxazepane . If the spectrum is dominated by a clean cleavage at m/z 89 (loss of 45 Da) with minimal double water loss, it is likely the Morpholine .
References
Fragmentation Patterns of Heterocycles
Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
ESI-MS/MS of Polyhydroxylated Alkaloids
Vessecchi, R., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products."[1][2] Natural Product Reports, 2016.
Differentiation of Isomeric Heterocycles
Holčapek, M., et al. "Structural analysis of isomeric heterocyclic compounds by mass spectrometry." Journal of Mass Spectrometry.
Mechanisms of Water Loss in ESI
Demarque, D. P., et al. "The role of proton mobility in the fragmentation of protonated molecules." Journal of the Brazilian Chemical Society.
Comparative Guide: 1,4-Oxazepane vs. 1,4-Diazepane Scaffolds in Drug Design
Executive Summary In the optimization of saturated heterocyclic scaffolds, the transition from 6-membered rings (morpholine/piperazine) to 7-membered rings (1,4-oxazepane/1,4-diazepane) offers a strategic mechanism to al...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of saturated heterocyclic scaffolds, the transition from 6-membered rings (morpholine/piperazine) to 7-membered rings (1,4-oxazepane/1,4-diazepane) offers a strategic mechanism to alter vector orientation, metabolic stability, and target residence time.
This guide analyzes the 1,4-oxazepane ("homomorpholine") and 1,4-diazepane ("homopiperazine") scaffolds. While both provide increased conformational flexibility compared to their 6-membered analogs, they diverge significantly in basicity, hydrogen bond inventory, and metabolic liability. The 1,4-diazepane scaffold is frequently utilized to enhance aqueous solubility and target interactions via a secondary cationic center (e.g., Suvorexant ), whereas the 1,4-oxazepane scaffold serves as a lipophilicity-modulating bioisostere to improve membrane permeability and mitigate hERG toxicity.
Physicochemical Profiling & Properties[1][2]
The choice between an oxazepane and a diazepane core is often dictated by the need to modulate pKa and LogD. The additional methylene group in these 7-membered rings introduces a "twist-chair" / "twist-boat" flexibility that is absent in rigid morpholines or piperazines.
Comparative Properties Matrix
Feature
1,4-Diazepane (Homopiperazine)
1,4-Oxazepane (Homomorpholine)
Drug Design Implication
Basicity (pKa)
High (~9.5 - 10.5)
Moderate (~8.0 - 9.0)
Diazepanes exist as cations at pH 7.4, aiding solubility but potentially limiting passive permeability.
H-Bond Donors
2 (if unsubstituted)
1 (NH)
Diazepane offers an extra vector for interaction but increases desolvation penalty.
H-Bond Acceptors
2 (N, N)
2 (N, O)
The ether oxygen in oxazepane is a weaker acceptor than the amine nitrogen.
Lipophilicity (LogP)
Lower (due to ionization)
Higher (relative to diazepane)
Oxazepanes are preferred when CNS penetration is limited by high polar surface area (PSA).
Conformational Entropy
High
High
Both scaffolds allow "induced fit" binding, often resulting in slower off-rates () than 6-membered analogs.
Structural Biology & Binding Vectors
The 7-membered ring allows for unique vector exploration. Unlike the chair conformation of piperazine, which projects substituents at defined equatorial/axial angles, the diazepane/oxazepane rings can adopt multiple low-energy conformations.
Scaffold Decision Logic
The following decision tree illustrates when to deploy each scaffold based on structural requirements.
Figure 1: Decision logic for selecting between diazepane and oxazepane scaffolds based on ADME constraints.
ADME & Metabolic Stability
Metabolic stability is the primary differentiator. Diazepanes are prone to oxidative metabolism at the nitrogen centers, whereas oxazepanes offer a more robust profile against N-dealkylation.
Metabolic Hotspots Analysis
1,4-Diazepane:
N-Oxidation: Both nitrogens are susceptible to FMO-mediated N-oxidation.
N-Dealkylation: CYP450 enzymes frequently attack the
-carbon adjacent to the nitrogen, leading to ring opening or dealkylation.
Glucuronidation: Secondary amines can be directly glucuronidated.
1,4-Oxazepane:
Ether Stability: The ether oxygen is generally metabolically inert compared to the amine.
-Carbon Oxidation: Oxidation at the carbon adjacent to the oxygen is possible but slower than N-dealkylation.
CYP Inhibition: Oxazepanes generally show lower inhibition of CYP2D6 compared to the highly basic diazepanes.
Synthetic Accessibility & Protocols
Reliable synthesis is critical for SAR exploration. Below are the standard protocols for accessing both cores.
Context: This route uses chiral amino acid precursors to establish stereochemistry early, a method validated in the synthesis of Orexin antagonists.
Starting Material: N-boc-protected diamine or chiral amino acid derivative.
Cyclization:
React N-benzyl-ethylenediamine with
-unsaturated esters or via reductive amination of dialdehydes.
Alternative (Suvorexant): Intramolecular reductive amination or amide coupling followed by reduction.
Step-by-Step:
Step 1: Dissolve the linear diamine precursor (1.0 eq) in DCE.
Step 2: Add NaBH(OAc)3 (1.5 eq) and catalytic AcOH. Stir at RT for 12h.
Step 3: Quench with sat. NaHCO3. Extract with DCM.
Step 4: Deprotection of Boc/Benzyl groups using TFA or Pd/C hydrogenation yields the free 1,4-diazepane core.
Protocol B: 1,4-Oxazepane Synthesis (Cyclization)
Context: Formation of the 7-membered ether ring requires overcoming entropic barriers.
Starting Material: 3-amino-1-propanol derivatives and chloroacetyl chloride (or similar electrophile).
Step-by-Step:
Step 1 (Amide Formation): React amino alcohol with chloroacetyl chloride in DCM/TEA at 0°C to form the chloro-amide intermediate.
Step 2 (Cyclization): Treat the intermediate with a strong base (e.g., KOtBu or NaH) in diluted THF (high dilution favors intramolecular cyclization over polymerization).
Step 3 (Reduction): Reduce the resulting lactam (oxazepan-one) using LiAlH4 or BH3·THF in refluxing THF to yield the saturated 1,4-oxazepane.
Figure 2: Synthetic pathways for diazepane (green) and oxazepane (red) scaffolds.
Case Study: Orexin Antagonists (Suvorexant)[1][3][4]
The development of Suvorexant (Belsomra) provides the definitive case study for the 1,4-diazepane scaffold.
Challenge: Early hits for Orexin receptor antagonists were highly lipophilic and suffered from poor solubility.[1]
Solution: The incorporation of a 7-methyl-1,4-diazepane ring.[2][3]
Effect 1: The diazepane nitrogen provided a handle for salt formation, improving solubility.
Effect 2: The 7-methyl substitution locked the conformation into a "horseshoe" shape required for bioactivity, reducing the entropic penalty of binding.
Comparison: An oxazepane analog would have lacked the secondary amine necessary for the specific salt bridge interactions and solubility profile required for this indication.
Contrast with D4 Ligands:
Conversely, in the development of Dopamine D4 ligands, 1,4-oxazepanes were utilized to replace piperazines to reduce basicity and improve selectivity against D2 receptors, demonstrating the utility of the oxygen switch when "de-cationization" is required.
References
Discovery of Suvorexant: Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 53(14), 5320–5332. Link
Synthetic Routes: Vessally, E., et al. (2016). "New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines." RSC Advances, 6, 99769-99780. Link
Metabolic Stability: Huff, J. R., et al. (2011).[4][5] "1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016.[4][5] Link
Oxazepane D4 Ligands: Modh, S. et al. (2013). "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands." Bioorganic & Medicinal Chemistry, 21(21), 6393-6404. Link
Conformational Analysis: Cox, C. D., et al. (2009).[1] "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. Link
Validating Purity of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol: A Comparative LC-MS Method Development Guide
Executive Summary & Strategic Rationale The validation of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol (CAS: 1022915-33-8 and derivatives) presents a distinct challenge in pharmaceutical analysis due to its high polarity (LogP ≈...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The validation of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol (CAS: 1022915-33-8 and derivatives) presents a distinct challenge in pharmaceutical analysis due to its high polarity (LogP ≈ -1.[1]2) and lack of strong chromophores. Standard Reversed-Phase (RP) methods often fail to retain this hydrophilic scaffold, leading to co-elution with void volume salts and ion suppression in Mass Spectrometry (MS).
This guide objectively compares the industry-standard C18 Reversed-Phase approach against a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy.[1] Based on experimental causality and ICH Q2(R2) guidelines, we demonstrate why HILIC is the superior methodology for validating the purity of this specific oxazepane derivative.
Comparative Analysis: The "Retention Trap"
The core difficulty in validating this molecule is ensuring that the main peak is chemically distinct from polar impurities (e.g., linear amino-alcohol precursors or regioisomers).
Method A: The Traditional Approach (Reversed-Phase C18)[1]
Column: C18 (1.7 µm, 2.1 x 50 mm)
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Mechanism: Hydrophobic interaction.
Outcome:FAILURE . Due to the hydroxyl and amine groups, the analyte elutes near the void volume (
).
Consequence: High matrix effects (ion suppression) and inability to separate polar degradation products.
Method B: The Recommended Approach (HILIC-Amide)[1]
Column: Amide-functionalized Silica (1.7 µm, 2.1 x 100 mm)[1]
9.0 min: 95% B (Re-equilibration is critical in HILIC).
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI Positive)
Source Temp: 500°C.
Capillary Voltage: 3.0 kV.
MRM Transition:
146.1 (Loss of ) and (Ring fragmentation). Note: Exact masses depend on specific derivative.
Validation Workflow & Mechanism
Understanding the separation mechanism is vital for troubleshooting. The diagram below illustrates the HILIC partitioning mechanism that enables retention of this polar scaffold, contrasted with the workflow for validation.
Figure 1: HILIC Separation Mechanism and Validation Workflow. The analyte partitions into the water-rich layer on the stationary phase, ensuring retention away from the solvent front.
Critical Validation Parameters (ICH Q2)
To ensure the method is "fit for purpose," the following criteria must be met.
Specificity (Selectivity)
The method must distinguish the analyte from synthesis precursors (e.g., linear amino diols).
Protocol: Inject a mixture of the analyte and its expected starting materials.
Acceptance: Resolution (
) > 1.5 between all peaks. No interference in the blank at the retention time of the analyte.
Linearity & Range[6][9]
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 10 ng/mL to 1000 ng/mL).
Protocol: Spike blank matrix (or solvent) with analyte at 3 levels (Low, Medium, High).
Acceptance: Mean recovery between 85% and 115% with RSD
.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Drifting Retention Times
HILIC equilibration is slow.
Increase re-equilibration time to at least 10 column volumes.
Split Peaks
Sample solvent mismatch.
Ensure sample diluent matches initial mobile phase (e.g., 95% ACN). Do not inject 100% water.
Low Sensitivity
Ion suppression from buffer.
Reduce buffer concentration to 5-10 mM; ensure source temp is adequate.
References
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[3] [Link]
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link][4]
PubChem. (n.d.).[5] Compound Summary for CID 55295498, 1,4-Oxazepan-6-ol.[1][5] National Center for Biotechnology Information. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity Comparison of Oxazepane vs. Morpholine Analogs
Content Type: Publish Comparison Guide
Audience: Researchers, Senior Medicinal Chemists, Drug Discovery Scientists[1]
[2]
Executive Summary: The Case for Ring Expansion
In medicinal chemistry, the morpholine ring is a "privileged scaffold," ubiquitous in approved drugs (e.g., Gefitinib, Linezolid) due to its optimal balance of solubility, lipophilicity, and metabolic stability.[1] However, the 1,4-oxazepane (homomorpholine) ring—its 7-membered homolog—represents an underutilized chemical space that offers distinct pharmacological advantages.[1]
This guide objectively compares these two heterocycles. The core trade-off is Precision vs. Adaptability :
Morpholine offers a rigid chair conformation ideal for precise hydrogen bonding (e.g., kinase hinge binding).[1][2]
1,4-Oxazepane offers a flexible twist-chair conformation and increased basicity, making it a superior choice for solvent-exposed regions, improving solubility, or inducing subtle induced-fit binding in GPCRs.[1]
In many kinase inhibitors, the morpholine oxygen serves as a critical hydrogen bond acceptor for the backbone amide of the "hinge region" (e.g., Val828 in PI3K
Morpholine Performance: The rigid chair conformation places the oxygen atom at a precise vector relative to the nitrogen, locking the inhibitor into the ATP binding pocket with high affinity (IC
~3 nM for GDC-0941).
Oxazepane Substitution: Replacing the hinge-binding morpholine with oxazepane typically abolishes potency .[2] The 7-membered ring's flexibility prevents the oxygen from maintaining the strict distance/angle required for the H-bond.
Strategic Use: However, replacing the solvent-exposed morpholine (often used to solubilize the core) with oxazepane is a valid strategy.[1] It can improve solubility (via higher pKa) without affecting the primary binding mode.[1]
Case Study B: GPCR Ligands (The "Space Filling" Requirement)
Context: Dopamine D4 Receptor Antagonists.
GPCR binding pockets are often more plastic than kinase active sites.[1] A study comparing 2,4-disubstituted morpholines vs. 1,4-oxazepanes demonstrated distinct SAR.[1]
Observation: In Dopamine D4 ligands, the ring size was a primary determinant of affinity.[1][4]
Outcome: The 1,4-oxazepane analogs showed retained or modified selectivity profiles compared to morpholines. The "floppiness" of the oxazepane allowed the phenyl substituents to adopt conformations that maximized
stacking interactions within the receptor, which the rigid morpholine could not access.[1]
Takeaway: Use oxazepane when you need to "scan" a hydrophobic pocket or when the vector of the substituent needs to be adjusted slightly off the equatorial plane.[1]
Visualizing the Decision Logic
The following decision tree assists medicinal chemists in choosing between the two scaffolds during Lead Optimization.
Caption: SAR Decision Tree for selecting between Morpholine and 1,4-Oxazepane based on structural role and physicochemical needs.
Experimental Protocols
Protocol A: Scalable Synthesis of 1,4-Oxazepanes
Unlike morpholines, oxazepanes are not always commercially available.[1] This robust protocol allows for the synthesis of functionalized 1,4-oxazepanes from readily available amino alcohols.[1]
Mechanism:[2][6] The alkoxide attacks the epoxide, opening it.[1] The resulting secondary alkoxide then displaces the chloride (or attacks the activated epoxide in a cascade) to close the 7-membered ring.
Workup:
Quench with saturated NH₄Cl.[1][2] Extract with EtOAc (3x).[1]
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification:
Purify via Flash Column Chromatography (Hexane:EtOAc gradient).[1] Oxazepanes are typically more polar than the starting amino alcohols.[1]
Deprotection (Optional):
Treat with 4M HCl in Dioxane to yield the free amine salt.[1]
Protocol B: In Vitro Metabolic Stability Assay (Microsomal)
To verify if the ring expansion introduces metabolic liabilities.[1][2]
Incubation:
Prepare test compounds (Morpholine analog vs. Oxazepane analog) at 1 µM in phosphate buffer (pH 7.4).
Add Human Liver Microsomes (0.5 mg/mL protein).[1]
Pre-incubate at 37°C for 5 min.
Initiate reaction with NADPH-regenerating system (1 mM NADPH final).[2]
Comparison of Morpholine and 1,4-Oxazepane in Dopamine Ligands:
Title: New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model.
Source: Journal of Medicinal Chemistry (ACS).[1][2]
URL:[Link][2]
Morpholine in Kinase Inhibitors (GDC-0941):
Title: Discovery of GDC-0941: A Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase.[1]
Source: Journal of Medicinal Chemistry.[1][2][7]
URL:[Link][2]
Synthesis of 1,4-Oxazepanes:
Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues.[2]
Source: The Journal of Organic Chemistry.[1][2]
URL:[Link][2]
Morpholine Bioisosteres in mTOR Inhibitors:
Title: Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.[1]
Source: European Journal of Medicinal Chemistry.[1][8]
URL:[Link]
X-ray diffraction analysis of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride
An In-Depth Guide to the X-ray Diffraction Analysis of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol Hydrochloride: A Comparative Approach This guide provides a comprehensive technical overview and comparative analysis of X-ray di...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the X-ray Diffraction Analysis of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol Hydrochloride: A Comparative Approach
This guide provides a comprehensive technical overview and comparative analysis of X-ray diffraction (XRD) techniques for the structural elucidation of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the critical reasoning behind experimental choices, ensuring a deep and practical understanding of the analytical process.
The 1,4-oxazepane scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] For any novel active pharmaceutical ingredient (API) or intermediate such as 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride, unambiguous determination of its three-dimensional atomic arrangement is a non-negotiable prerequisite for understanding its structure-activity relationship (SAR), ensuring intellectual property protection, and controlling its solid-state properties. X-ray diffraction is the definitive tool for this purpose.[3]
This guide will detail the necessary prerequisite of single crystal growth, provide a protocol for definitive analysis by Single-Crystal X-ray Diffraction (SCXRD), and critically compare this "gold standard" technique with the more routine, high-throughput method of Powder X-ray Diffraction (PXRD).
The Foundational Prerequisite: Growing High-Quality Single Crystals
The journey to a definitive crystal structure begins not in the diffractometer, but in the crystallization dish. Single-crystal XRD requires a high-quality single crystal, typically larger than 50 μm, with minimal defects and well-defined faces.[4] The process of obtaining such a crystal is often the primary bottleneck in the analysis.[5] For a polar, hydrochloride salt like the target compound, a systematic approach to recrystallization is paramount.
Experimental Protocol: Recrystallization of an Organic Hydrochloride
The goal is to slowly decrease the solubility of the solute in a solvent system to allow for the orderly arrangement of molecules into a crystal lattice.[6][7] Rapid precipitation or "crashing out" will lead to an amorphous powder or microcrystalline material unsuitable for SCXRD.[6]
Methodology:
Solvent Screening: The ideal solvent should exhibit a high-temperature coefficient, meaning the compound is highly soluble when hot and poorly soluble when cold.[8] For a hydrochloride salt, polar protic solvents (e.g., ethanol, methanol, isopropanol) or polar aprotic solvents (e.g., acetonitrile, acetone) are good starting points. Test solubility of ~10 mg of crude material in 0.5 mL of various solvents at room temperature and then at boiling.
Dissolution: In an Erlenmeyer flask, dissolve the crude 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride in a minimal amount of the chosen hot solvent. Add the solvent dropwise at its boiling point until the solid is just fully dissolved.[9] Using excess solvent will prevent saturation and crystallization upon cooling.
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
Slow Cooling: Cover the flask with a watch glass or foil pierced with a few small holes. This slows the rate of evaporation and cooling, which is the single most critical factor for growing large, well-ordered crystals.[10] Allow the solution to cool undisturbed to room temperature over several hours. Moving or disturbing the solution can induce rapid nucleation, resulting in many small crystals instead of a few large ones.[6][9]
Inducing Crystallization (If Necessary): If no crystals form, scratch the inside of the flask with a glass rod to create a nucleation site or add a "seed" crystal from a previous attempt.[8]
Maturation & Isolation: Once crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize the yield.[6] Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.[8]
Drying: Air-dry the crystals on the filter paper or in a desiccator. Do not use oven drying, as this can damage the crystals or drive off solvent molecules that may be part of the crystal lattice (solvates).
Caption: Workflow for Single Crystal Growth via Recrystallization.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful technique for determining the molecular and extended structure of a crystalline material at the atomic level.[5] It provides unambiguous information on bond lengths, bond angles, connectivity, conformational analysis, and absolute stereochemistry, making it indispensable in pharmaceutical development.[11][12]
Experimental Protocol: SCXRD Data Collection and Structure Solution
Methodology:
Crystal Selection & Mounting: Under a polarized light microscope, select a suitable single crystal that is transparent and free of cracks or defects.[10] The ideal size for modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[10] The crystal is mounted on a glass fiber or loop using a cryo-protectant oil.
Cryo-Cooling: The mounted crystal is immediately flash-cooled in a stream of cold nitrogen gas, typically at 100 K (-173 °C). Causality: This is a critical step that minimizes atomic thermal motion, leading to sharper diffraction spots and a higher-resolution structure. It also protects the crystal from radiation damage from the X-ray beam.
Data Collection: The crystal is mounted on a goniometer in the diffractometer. A preliminary unit cell is determined, and then a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the positions and intensities of the diffracted spots on a detector. Modern instruments can often collect a full dataset in a matter of hours.[13]
Data Reduction & Structure Solution: The collected data (a series of images) is processed to integrate the spot intensities. The structure is then "solved" using direct methods or other algorithms to generate an initial electron density map.
Structure Refinement: The initial model is refined by adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor (R1).
Validation and Reporting: The final structure is validated for geometric consistency and is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) to receive a unique deposition number.[14][15][16] The output is a Crystallographic Information File (CIF).
Caption: Standard Workflow for Single-Crystal X-ray Diffraction (SCXRD).
Illustrative Crystallographic Data
As specific experimental data for 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride is not publicly available, the following table represents typical parameters that would be obtained for a small organic molecule of this type.
Parameter
Illustrative Value
Significance
Chemical Formula
C₆H₁₄ClNO₃
Confirms the elemental composition of the crystal.
Formula Weight
183.63 g/mol
Molar mass of the asymmetric unit.
Crystal System
Monoclinic
Describes the basic symmetry of the unit cell.
Space Group
P2₁/c
A common, centrosymmetric space group for organic molecules, describing the symmetry operations.
a, b, c (Å)
a=8.5, b=12.1, c=9.2
The dimensions of the unit cell.
α, β, γ (°)
α=90, β=105.5, γ=90
The angles of the unit cell.
Volume (ų)
912.5
The volume of a single unit cell.
Z
4
The number of molecules in the unit cell.
Data Collection Temp.
100 K
Cryo-temperature to minimize thermal vibration.
R1 [I>2σ(I)]
< 0.05
A key indicator of the quality of the refinement; lower is better.
Final Output
Crystallographic Information File (CIF)
The standard file format containing all experimental and structural information.
A Comparative Analysis: SCXRD vs. Powder XRD (PXRD)
While SCXRD provides the definitive structure, Powder X-ray Diffraction (PXRD) is a faster, more accessible technique that analyzes a finely powdered sample containing a large number of randomly oriented microcrystals.[4] It is an indispensable tool for bulk characterization in a pharmaceutical setting.[17] The interaction of X-rays with the powder produces a characteristic diffraction pattern of intensity versus diffraction angle (2θ), which serves as a "fingerprint" for that specific crystalline phase.[4]
The choice between the techniques is dictated entirely by the analytical question being asked.
Feature
Single-Crystal XRD (SCXRD)
Powder XRD (PXRD)
Rationale & Justification
Primary Application
Absolute structure determination of new chemical entities.[18]
Phase identification , polymorphism screening, quality control, and crystallinity assessment.[4][17]
SCXRD resolves the exact 3D atomic arrangement. PXRD confirms if the bulk material is the correct crystalline form and is phase-pure.
Growing a suitable single crystal can be a significant, time-consuming challenge.[11] PXRD works with bulk material, which is far more representative of a production batch.
Data Output
A 3D model of the atomic structure (CIF file).[18]
The SCXRD output is a complete structural solution. The PXRD output is a characteristic pattern used for comparison against a known reference or for indexing to find unit cell parameters.
Structural Resolution
Atomic resolution; resolves individual atoms, bond lengths, and angles.
Lower resolution; provides unit cell parameters and crystal system but not the full atomic structure.[4]
Because PXRD averages data from millions of randomly oriented crystallites, it results in peak overlap and loss of information compared to the discrete diffraction spots from a single crystal.[4]
Key Advantage
Unambiguous, definitive structural information including absolute stereochemistry.
Fast, non-destructive, high-throughput, and representative of the bulk sample.
When you must know the exact structure of a new molecule, SCXRD is the only way. For routine checks of known materials, PXRD is far more efficient.
Key Limitation
The need for a suitable single crystal; not representative of the bulk powder.[19]
Ambiguous for solving novel structures; interpretation can be complex for mixtures.[19]
The perfect crystal used for SCXRD may not be the same polymorphic form as the bulk of the material. PXRD is ideal for detecting such differences. Studies have shown PXRD can be accurate for structure determination in some cases.[20]
Alternative & Complementary Techniques
While XRD is the cornerstone of solid-state analysis, a comprehensive characterization strategy often includes other methods:
Three-Dimensional Electron Diffraction (3DED / MicroED): An emerging technique that is analogous to SCXRD but uses electrons instead of X-rays. Its major advantage is the ability to solve complete structures from nano- or micro-sized crystals (down to <1 µm) that are far too small for conventional X-ray diffraction.[11][13]
Spectroscopic Techniques (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial information about the molecular structure in solution or in the bulk solid, complementing the crystalline structure data from XRD.
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to identify melting points, phase transitions (polymorphism), and desolvation events, which are critical for understanding the physical properties of the crystalline solid.
Conclusion
For a novel compound like 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride , Single-Crystal X-ray Diffraction (SCXRD) is the indispensable "gold standard" technique. It is the only method that can provide the unambiguous, high-resolution, three-dimensional atomic structure required for definitive characterization in drug discovery and development. The primary challenge associated with SCXRD is not the analysis itself, but the prerequisite of growing a suitable single crystal.
Conversely, Powder X-ray Diffraction (PXRD) serves as a vital, complementary workhorse technique. While it cannot solve a novel structure from first principles, its speed, ease of use, and ability to analyze bulk material make it essential for routine quality control, polymorph screening, and ensuring batch-to-batch consistency in a manufacturing environment. An effective solid-state characterization program in the pharmaceutical industry leverages the strengths of both techniques in a synergistic workflow: SCXRD is used to definitively solve the structure once, and PXRD is used to ensure that same structure is being produced every time.
References
Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available from: [Link]
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. Available from: [Link]
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. Available from: [Link]
Pan, Q. Q., et al. (2012). Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques in determining organic crystal structure. ResearchGate. Available from: [Link]
ResearchGate. How the diffraction pattern of single crystal is different from the polycrystalline?. Available from: [Link]
Eastern Analytical Symposium. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Available from: [Link]
Thawani, A., et al. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. ACS Central Science. Available from: [Link]
University of California, Los Angeles. Recrystallization. Available from: [Link]
University of Calgary. Recrystallization - Single Solvent. Available from: [Link]
AZoOptics. The Difference Between Powder XRD and Single Crystal XRD. (2021). Available from: [Link]
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. (2021). Available from: [Link]
Amrita Vishwa Vidyapeetham. Recrystallization. Available from: [Link]
Wikipedia. Recrystallization (chemistry). Available from: [Link]
University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]
Crystal Pharmatech. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Available from: [Link]
University of Manchester. CCDC 793197: Experimental Crystal Structure Determination. Available from: [Link]
Cambridge Crystallographic Data Centre. The Cambridge Structural Database: a Powerful Resource in Drug Discovery. Available from: [Link]
Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available from: [Link]
Liljefors, T., et al. (2000). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available from: [Link]
U.S. Pharmacopeial Convention. 2.9.33. Characterisation of crystalline solids by XRPD. Available from: [Link]
Research Journal of Pharmacy and Technology. Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2024). Available from: [Link]
Al-Wahaibi, L. H., et al. (2017). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules. Available from: [Link]
Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link]
Reference standards for 6-(Hydroxymethyl)-1,4-oxazepan-6-ol analysis
This guide outlines the technical requirements and analytical strategies for using 6-(Hydroxymethyl)-1,4-oxazepan-6-ol as a reference standard. This compound, characterized by its saturated seven-membered heterocycle and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical requirements and analytical strategies for using 6-(Hydroxymethyl)-1,4-oxazepan-6-ol as a reference standard. This compound, characterized by its saturated seven-membered heterocycle and high polarity, presents specific challenges in detection and retention that differ from conventional aromatic drug impurities.
Part 1: Technical Introduction & Compound Profile
6-(Hydroxymethyl)-1,4-oxazepan-6-ol is a functionalized 1,4-oxazepane derivative. Structurally, it features a seven-membered ring containing one oxygen and one nitrogen atom, with a quaternary carbon at position 6 bearing both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group.
Chemical Nature: Polar, non-aromatic heterocycle.
Key Analytical Challenge: Lack of UV-absorbing chromophores (saturated structure) and high aqueous solubility (LogP < 0).
Primary Application: Typically serves as an impurity standard (degradation product or synthesis intermediate) for morpholine-based pharmaceuticals (e.g., Fosaprepitant , Aprepitant , or novel oxazepane-based bioactive scaffolds) where ring expansion or rearrangement has occurred.
Part 2: Reference Standard Comparison Guide
When selecting a reference standard for this compound, researchers must choose between grades based on the intended lifecycle stage of the drug development (R&D vs. GMP Release).
Table 1: Comparative Specifications of Reference Standard Grades
Feature
Primary Reference Standard (CRM)
Secondary Analytical Standard
Research Grade / Building Block
Intended Use
GMP release testing, method validation, calibration of secondary standards.
Synthetic intermediate, qualitative identification (retention time marker).
Purity Assignment
Absolute Methods : qNMR (¹H/¹³C) + Mass Balance (TGA/KF/ROI).
Chromatographic Purity : HPLC Area% corrected for water/solvents.
Nominal Purity : Often >95% based on simple GC/LC Area%.
Traceability
Traceable to SI units (via NIST/BIPM traceable internal standards).
Traceable to the Primary Standard (direct comparison).
No formal traceability.
Certificate of Analysis
Comprehensive (NMR, MS, IR, TGA, KF, ROI, HPLC-CAD/ELSD).
Standard (HPLC, MS, Appearance).
Basic (Structure confirmation, nominal purity).
Cost/Availability
High / Custom Synthesis often required.
Moderate / Available from specialized vendors (e.g., LGC, TRC).
Low / Chemical catalog suppliers (e.g., ChemScene, Enamine).
Critical Insight: Due to the lack of UV absorbance, "Purity by HPLC-UV" is invalid for this compound unless derivatized. qNMR is the gold standard for assigning potency to the Primary Reference Standard.
Part 3: Analytical Methodologies & Protocols
Because 6-(Hydroxymethyl)-1,4-oxazepan-6-ol is a polar amine without chromophores, standard C18/UV methods are ineffective. Two robust alternatives are recommended: HILIC-CAD (for direct analysis) and Derivatization-UV/Fluorescence (for sensitivity).
Method A: HILIC-CAD (Recommended for Purity/Assay)
Analysis: Standard C18 RP-HPLC with UV detection at 265 nm or Fluorescence (Ex: 260 nm, Em: 310 nm).
Part 4: Structural Identification Workflow (Graphviz)
The following diagram illustrates the self-validating workflow for qualifying the reference standard, ensuring the structure (specifically the gem-disubstituted C6 position) is correctly identified.
Caption: Workflow for the structural elucidation and potency assignment of the 6-(Hydroxymethyl)-1,4-oxazepan-6-ol reference standard, emphasizing qNMR for non-chromophoric quantification.
Part 5: Expert Insights & Troubleshooting
Hygroscopicity Warning: Polyols and oxazepanes are often hygroscopic. The reference standard must be stored in a desiccator at -20°C. Weighing should be performed rapidly or in a glove box to avoid water uptake affecting the mass balance.
Solvent Effects in HILIC: When using HILIC, injecting the sample in 100% water will cause "solvent wash-through" (poor peak shape). Always dilute the standard in high-organic solvent (e.g., 80% ACN) to match the mobile phase.
Isomerism: Verify if the compound is a racemate or a single enantiomer (if chiral centers exist elsewhere, though C6 is achiral if the ring is symmetric, the ring conformation might induce chirality). 1,4-oxazepanes can exhibit conformational chirality; ensure the NMR is run at a temperature that averages these conformers if broadening occurs.
References
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. London: EMA. [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Teo, H. K., et al. (2015). HILIC-CAD for the analysis of non-chromophoric pharmaceutical impurities. Journal of Pharmaceutical and Biomedical Analysis, 114, 123-130. [Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 6-(Hydroxymethyl)-1,4-oxazepan-6-olhydrochloride
Topic: Personal Protective Equipment & Operational Handling for 6-(Hydroxymethyl)-1,4-oxazepan-6-ol Hydrochloride[1][2][3] Executive Summary & Chemical Context Substance Identity: 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment & Operational Handling for 6-(Hydroxymethyl)-1,4-oxazepan-6-ol Hydrochloride[1][2][3]
Executive Summary & Chemical Context
Substance Identity: 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride
CAS Registry Number: 2825005-21-6 (Specific salt form)
Role: Advanced medicinal chemistry intermediate; chiral scaffold for drug discovery.[1]
As a Senior Application Scientist, I advise treating this compound not merely as a generic reagent but as a potent, functionalized heterocycle . The presence of the hydrochloride counter-ion implies two critical handling characteristics: hygroscopicity (tendency to absorb atmospheric moisture) and potential acidity upon hydrolysis.
This guide moves beyond basic compliance, establishing a containment-first protocol designed to protect both the researcher’s biological integrity and the compound’s chemical purity.
Risk Assessment & Hazard Logic
Effective safety is based on understanding causality. We do not wear PPE just to follow rules; we wear it to break specific chains of exposure.
Inhalation hazard. All open-container manipulations must occur within a certified engineering control (Fume Hood).[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Barrier Integrity . The goal is to prevent the "Invisible Contamination" cycle where trace powder migrates from gloves to benchtops to personal items.
Tier 1: Standard Handling (Sealed Containers/Transport)
Eyes: ANSI Z87.1 Safety Glasses with side shields.
Hands: Single Nitrile Gloves (4 mil / 0.10 mm).
Body: Standard Lab Coat (Cotton/Poly blend).
Tier 2: Active Manipulation (Weighing, Solubilization, Transfer)
Respiratory:Fume Hood (Face Velocity: 80–100 fpm) . Note: If a hood is unavailable, a P100 particulate respirator is the absolute minimum backup, but engineering controls are preferred.
Hands:Double Nitrile Gloving Protocol .
Inner Layer: Bright color (e.g., Orange/Blue) to act as a breach indicator.
Outer Layer: Standard Nitrile.[4] Change immediately if contaminated.[5]
Body: Closed-toe chemically resistant shoes; Lab coat with knit cuffs (prevents sleeve drag and wrist exposure).[1]
Operational Protocols: The "Self-Validating" Workflow
Phase A: Storage & Retrieval
Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Why? Hydrochloride salts are often hygroscopic. Moisture uptake alters the molecular weight, invalidating stoichiometric calculations in downstream synthesis.
Equilibration: Allow the sealed vial to warm to room temperature before opening. This prevents condensation from forming inside the vial, which degrades the solid.
Phase B: Weighing & Transfer (Critical Step)
Location: Inside a Chemical Fume Hood.
Static Control: Use an anti-static gun or ionizer if the powder is "fly-away."[1]
Technique:
Place the receiving vessel (tare) inside the hood.
Open the source vial only inside the hood.
Use a disposable antistatic spatula.
The "Wet Wipe" Method: After closing the vial, wipe the exterior with a Kimwipe dampened with methanol/ethanol before removing it from the hood. This validates that no invisible dust leaves the containment zone.
Phase C: Solubilization
Solvent Choice: Water, DMSO, or Methanol (depending on application).
Sequence: Add solvent to solid , not solid to solvent. This minimizes the "puff" of airborne dust that occurs when dropping powder into liquid.
Visualized Workflows (Graphviz)
Workflow 1: Safe Handling Logic
This diagram illustrates the decision process for handling the substance, prioritizing engineering controls over PPE alone.
Caption: Operational logic flow distinguishing high-risk solid handling (requiring containment) from solution handling.
Workflow 2: Emergency Response Protocol
Immediate actions to take in case of exposure, based on the specific H-statements (H315, H319).
Do not wash down the drain. As a halogenated organic salt, this compound requires segregation.
Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a dedicated "Hazardous Solid Waste" bin labeled with the compound name.
Liquid Waste: Collect aqueous or organic solutions in "Halogenated Solvent Waste" containers. The chloride ion content makes it incompatible with non-halogenated waste streams in some jurisdictions.
Spill Cleanup:
Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (water/methanol) to dampen, then scoop into a bag.
Surface Decon: Wash the area with 10% soap solution followed by water.
References
National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]